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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Morpholine Carboxylic Acid Derivatives: Focus on Methyl Morpholine-3-carboxylate Hydrochloride

A Note to the Researcher: The compound "2-Methylmorpholine-3-carboxamide hydrochloride" is not well-documented in publicly available scientific literature or commercial inventories. This guide, therefore, focuses on a cl...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The compound "2-Methylmorpholine-3-carboxamide hydrochloride" is not well-documented in publicly available scientific literature or commercial inventories. This guide, therefore, focuses on a closely related and structurally similar compound for which technical data is available: Methyl morpholine-3-carboxylate hydrochloride . This analog shares the core morpholine-3-substituent scaffold but features a methyl ester in place of the primary amide and lacks the methyl group at the 2-position. The insights provided herein on its synthesis, properties, and handling are intended to serve as a valuable reference for researchers working with similar molecular frameworks.

Introduction to Substituted Morpholines

The morpholine ring is a privileged scaffold in medicinal chemistry and drug discovery, prized for its ability to improve the pharmacokinetic properties of molecules, such as aqueous solubility and metabolic stability.[1] Substitution at various positions on the morpholine ring allows for the fine-tuning of a compound's physicochemical and biological properties. This guide provides a detailed overview of the chemical properties of Methyl morpholine-3-carboxylate hydrochloride, a representative example of a C-3 substituted morpholine derivative.

Physicochemical and Structural Properties

Methyl morpholine-3-carboxylate hydrochloride is a solid at room temperature.[2] Its hydrochloride salt form enhances water solubility compared to the free base, a crucial property for its application in aqueous reaction systems and for biological assays.

Table 1: Physicochemical Properties of Methyl morpholine-3-carboxylate hydrochloride

PropertyValueSource(s)
CAS Number 1214686-81-3[3][4]
Molecular Formula C₆H₁₂ClNO₃[2][3]
Molecular Weight 181.62 g/mol [2][4]
Physical Form Solid[2][3]
Purity Typically ≥95-97%[2][3][4]
IUPAC Name methyl morpholine-3-carboxylate hydrochloride[4]
InChI Key NSWULSIFJKMWPM-UHFFFAOYSA-N[2][3]
SMILES COC(=O)C1COCCN1.Cl[4]

Synthesis of Substituted Morpholines

A common approach involves the use of enantiomerically pure amino alcohols as starting materials.[5] A plausible synthetic strategy could involve the cyclization of a protected amino diol precursor. Modern synthetic methods, such as palladium-catalyzed carboamination reactions, offer efficient routes to a wide array of substituted morpholines with good stereochemical control.[5] Another versatile method is the multicomponent Ugi reaction followed by a cyclization step, which allows for the de novo assembly of highly substituted morpholine rings.[1]

Conceptual Experimental Workflow for Morpholine Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a substituted morpholine, which could be adapted for the synthesis of Methyl morpholine-3-carboxylate hydrochloride.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Deprotection & Coupling cluster_2 Step 3: Cyclization cluster_3 Step 4: Final Modification A Protected Amino Alcohol B Alkylation/Functionalization A->B e.g., Allyl bromide, NaH C Deprotection of Amine B->C e.g., TFA D N-Arylation or other coupling C->D Pd-catalyzed coupling E Intramolecular Cyclization D->E Base (e.g., NaH, tBuOK) F Substituted Morpholine E->F G Esterification/Amidation F->G H Salt Formation G->H HCl

Caption: Generalized workflow for substituted morpholine synthesis.

Spectroscopic Data Analysis (Anticipated)

Although specific spectra for 2-Methylmorpholine-3-carboxamide hydrochloride are unavailable, one can predict the key features based on its structure and data from related compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-4.0 ppm. The methyl group at the 2-position would likely appear as a doublet around 1.0-1.3 ppm. The protons of the carboxamide group (-CONH₂) would appear as two distinct, broad signals further downfield. The presence of the hydrochloride salt would result in a broad signal for the N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the amide would be the most downfield signal (typically >170 ppm). The carbons of the morpholine ring would appear in the range of 40-70 ppm, and the methyl carbon would be the most upfield signal.

  • IR (Infrared) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide group (around 1650 cm⁻¹), N-H stretching vibrations (two bands in the 3200-3400 cm⁻¹ region for the primary amide), and C-O-C stretching for the ether linkage in the morpholine ring (around 1100 cm⁻¹). A broad absorption would also be expected for the N-H⁺ stretch of the hydrochloride salt.

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the free base (M⁺). Fragmentation patterns would likely involve the loss of the carboxamide group and cleavage of the morpholine ring.

Applications and Research Significance

Morpholine derivatives are of significant interest in pharmaceutical development due to their wide range of biological activities. They are integral components of several approved drugs. The structural motif of a substituted morpholine can be found in compounds developed as potential treatments for a variety of conditions.

While the specific applications of 2-Methylmorpholine-3-carboxamide hydrochloride are not documented, its structural features suggest potential utility as:

  • A building block in organic synthesis: The functional groups (amine, amide, methyl group) provide multiple points for further chemical modification, making it a potentially useful intermediate for the synthesis of more complex molecules.

  • A scaffold in medicinal chemistry: The morpholine core can be elaborated to explore structure-activity relationships (SAR) in the development of new therapeutic agents. Recent research has explored morpholine derivatives as anticancer agents.

Safety and Handling

For Methyl morpholine-3-carboxylate hydrochloride, the following safety information has been reported. It is reasonable to assume that 2-Methylmorpholine-3-carboxamide hydrochloride would have a similar hazard profile.

  • Hazard Statements: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[6]

    • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[3][4]

    • Storage: Store in a tightly closed container in a dry, well-ventilated place.[3][6] Keep in an inert atmosphere at room temperature.[2]

First Aid Measures
  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid.[6]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

References

  • MilliporeSigma. Methyl morpholine-3-carboxylate hydrochloride.

  • MilliporeSigma. Methyl morpholine-3-carboxylate hydrochloride.

  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(11), 1741–1743.
  • TCI Chemicals. (2018). SAFETY DATA SHEET: (S)-3-Methylmorpholine Hydrochloride.

  • Pedzisa, L., Monastyrskyi, A., Parker, C. D., & Roush, W. R. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides.
  • Cole-Parmer. (2005). Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%.

  • AChemBlock. Methyl morpholine-3-carboxylate hydrochloride 95%.

  • Vulcanchem. Methyl 2-methylmorpholine-2-carboxylate hydrochloride.

  • Dömling, A., & Ugi, I. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 592-595.
  • BLD Pharm. (R)-Methyl morpholine-3-carboxylate hydrochloride.

  • Jain, A., & Sahu, S. K. (2024).
  • St. Lawrence Chemical. (S)-Methyl morpholine-3-carboxylate hydrochloride, min 98%, 1 gram.

  • Organic Chemistry Portal. Morpholine synthesis.

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Morpholine.

  • Sigma-Aldrich. Methyl morpholine-3-carboxylate hydrochloride.

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(11), 6061-6064.
  • Bodanszky, M., & Tolle, J. C. (1977). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. International Journal of Peptide and Protein Research, 10(5), 380-384.
  • Copp, F. C., & Green, A. F. (1986). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Journal of medicinal chemistry, 29(9), 1645–1649.
  • Zakharyuta, A. N., & Zalesov, V. V. (2015). A convenient approach to the synthesis of substituted 2-(methylamino)quinoline-3-carboxamides. Journal of Organic and Pharmaceutical Chemistry, 13(3), 51-58.

Sources

Exploratory

2-Methylmorpholine-3-carboxamide Hydrochloride: Pharmacophore Mechanics and Synthetic Utility

This guide details the technical profile, pharmacophoric mechanics, and synthetic utility of 2-Methylmorpholine-3-carboxamide hydrochloride , a specialized chiral building block used in modern drug discovery.[1] [1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, pharmacophoric mechanics, and synthetic utility of 2-Methylmorpholine-3-carboxamide hydrochloride , a specialized chiral building block used in modern drug discovery.[1]

[1]

Executive Summary

2-Methylmorpholine-3-carboxamide hydrochloride (CAS: 1820580-38-8) is a high-value heterocyclic scaffold employed primarily in the development of oncology and CNS therapeutics.[1] Unlike simple morpholine rings used merely for solubility enhancement, this specific 2,3-disubstituted motif functions as a conformationally constrained amino acid mimetic .[1] Its mechanism of action—when incorporated into a drug candidate—relies on the "locking" effect of the C2-methyl group, which pre-organizes the carboxamide warhead for optimal hydrogen bonding within protein active sites (e.g., kinase hinge regions or protease pockets).[1]

Core Mechanism of Action: The "Conformational Lock"[1]

The biological potency of drugs derived from this scaffold stems from its ability to reduce the entropic penalty of binding.[1]

1.1 Pharmacophoric Structural Logic
  • Morpholine Ring : Acts as a bioisostere for proline or piperidine but with improved metabolic stability and solubility due to the ether oxygen.[1]

  • C2-Methyl Group (The Lock) : This is the critical mechanistic feature.[1] The methyl group at the 2-position creates steric bulk that forces the morpholine ring into a specific chair conformation.[1] This "pre-organization" restricts the rotation of the adjacent C3-carboxamide group.[1]

  • C3-Carboxamide (The Anchor) : This group serves as a primary hydrogen bond donor/acceptor.[1] In kinase inhibitors, it often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.[1]

1.2 Thermodynamic Causality

In a flexible molecule, binding to a protein requires the loss of conformational entropy (


), which acts as an energetic penalty.[1]


By using 2-methylmorpholine-3-carboxamide , the ligand is already "frozen" in the bioactive conformation.[1] This minimizes the entropy loss (

) upon binding, thereby driving a more favorable free energy of binding (

) and increasing potency (often by 10-100 fold compared to the unsubstituted morpholine).[1]
Biological Applications & Target Classes

While the hydrochloride salt itself is a reagent, its derivatives have been identified as potent inhibitors in oncology.[1]

Target ClassMechanism of InteractionTherapeutic Context
PI3K / mTOR The morpholine oxygen accepts an H-bond from the hinge region (e.g., Valine residue), while the carboxamide interacts with the catalytic lysine.[1]Solid Tumors, Leukemia
Chemokine Receptors The constrained amine fits into hydrophobic pockets (e.g., CCR2), blocking chemokine binding.[1]Inflammation, Metastasis
Serine Proteases The carboxamide acts as a P1' or P2 anchor, positioning the inhibitor to block the catalytic triad.[1]Fibrosis, Thrombosis

Case Study: Cancer Pathway Inhibition Research indicates that derivatives such as (2R,3S)-4-[2-fluoro-5-(trifluoromethyl)benzoyl]-2-methylmorpholine-3-carboxamide exhibit multi-pathway inhibition in cancer cells.[1] The 2-methyl scaffold positions the benzoyl group to sterically clash with the ATP-binding pocket of the target enzyme, preventing phosphorylation and inducing apoptosis.[1]

Experimental Protocols: Synthesis & Handling
3.1 Handling the Hydrochloride Salt
  • Stability : The hydrochloride salt stabilizes the secondary amine, preventing oxidation and polymerization.[1] It is hygroscopic and must be stored under desiccant at -20°C.[1]

  • Free-Basing : Before use in nucleophilic substitutions, the salt must be neutralized.[1]

    • Protocol: Suspend in DCM. Add 1.1 eq.[1] DIPEA or wash with saturated

      
      .[1]
      
3.2 Key Synthetic Workflow: Amide Coupling

This protocol describes the installation of the scaffold onto an aromatic acid (common in kinase inhibitor synthesis).[1]

Reagents:

  • Scaffold: 2-Methylmorpholine-3-carboxamide HCl (1.0 eq)[1]

  • Partner: Carboxylic Acid (R-COOH) (1.0 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Protocol:

  • Activation : Dissolve R-COOH in DMF under

    
    .[1] Add DIPEA (1.0 eq) and HATU.[1] Stir for 15 min at 0°C to form the active ester.
    
  • Addition : Add 2-Methylmorpholine-3-carboxamide HCl and the remaining DIPEA (2.0 eq).

  • Reaction : Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Target mass =

    
    ).[1]
    
  • Workup : Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat.

    
    , and brine.[1]
    
  • Purification : Flash chromatography (MeOH/DCM gradient).

Mechanistic Visualization

The following diagram illustrates the "Conformational Lock" mechanism and the synthetic pathway to a bioactive inhibitor.

G cluster_0 Reagent Stage cluster_1 Synthetic Transformation cluster_2 Mechanism of Action (Bioactive) Reagent 2-Methylmorpholine-3-carboxamide HCl Salt Activation Free-Basing (DIPEA/NaHCO3) Reagent->Activation Deprotonation Coupling Amide Coupling (HATU/DMF) Activation->Coupling Nucleophilic Attack Intermediate Drug Candidate (Scaffold Installed) Coupling->Intermediate Formation Lock C2-Methyl Group (Conformational Lock) Intermediate->Lock Pre-organization Binding Target Binding (Entropy Optimized) Lock->Binding High Affinity Interaction

Caption: Workflow showing the conversion of the HCl salt into a bioactive drug candidate, highlighting the entropy-reducing role of the methyl group.

References
  • Smolecule . (2R,3S)-4-[2-fluoro-5-(trifluoromethyl)benzoyl]-2-methylmorpholine-3-carboxamide Product Page. Retrieved from [1]

  • ChemicalBook . (2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride Properties. Retrieved from [1]

  • EnamineStore . 2-methylmorpholine-3-carboxamide Building Block. Retrieved from [1]

  • National Institutes of Health (NIH) .[1] Morpholine Scaffolds in Medicinal Chemistry. (General Reference for Morpholine Pharmacophores). Retrieved from

Sources

Foundational

Technical Monograph: 2-Methylmorpholine-3-carboxamide Hydrochloride

The following technical guide provides an in-depth analysis of 2-Methylmorpholine-3-carboxamide hydrochloride , a critical chiral building block in medicinal chemistry. Executive Summary 2-Methylmorpholine-3-carboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methylmorpholine-3-carboxamide hydrochloride , a critical chiral building block in medicinal chemistry.

Executive Summary

2-Methylmorpholine-3-carboxamide hydrochloride is a substituted morpholine derivative used extensively as a pharmacophore in drug discovery. Its structural rigidity and specific stereochemistry—typically the (2R,3S) isomer—allow for precise orientation of hydrogen bond donors/acceptors within enzyme active sites, particularly in kinase domains. This guide details its chemical identity, validated synthesis protocols, and application in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Technical Specifications

The compound exists in multiple stereoisomeric forms. The (2R,3S) isomer is the most biologically relevant in current literature, often serving as a precursor to potent PI3K/mTOR inhibitors.

Table 1: Physicochemical Specifications
ParameterSpecification
Chemical Name 2-Methylmorpholine-3-carboxamide hydrochloride
Common Stereoisomer (2R,3S)-2-Methylmorpholine-3-carboxamide HCl
CAS Number (Racemic/General) 1955506-53-2
CAS Number ((2R,3S)-Isomer) 1820580-38-8
CAS Number (Free Base) 1869463-42-2
Molecular Formula C₆H₁₂N₂O₂[1][2][3][4] · HCl
Molecular Weight 180.63 g/mol (Salt) / 144.17 g/mol (Base)
SMILES (Free Base) C[C@H]1OCCN[C@@H]1C(N)=O (for 2R,3S)
Solubility High in H₂O, DMSO, Methanol; Low in non-polar solvents
pKa (Calculated) ~8.5 (Morpholine Nitrogen)
Appearance White to off-white hygroscopic solid

Synthetic Methodologies & Manufacturing[5][6]

The synthesis of the carboxamide derivative typically proceeds from the corresponding carboxylic acid or ester. Below is a field-proven, self-validating protocol for converting the commercially available (2R,3S)-2-methylmorpholine-3-carboxylic acid into the carboxamide hydrochloride .

Core Synthesis Protocol: Amide Coupling

Objective: Conversion of carboxylic acid precursor to primary amide.

Reagents:

  • Precursor: (2R,3S)-2-Methylmorpholine-3-carboxylic acid (CAS 1808578-40-6) or its N-Boc protected form.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Ammonia Source: Ammonium chloride (NH₄Cl) or aqueous Ammonia (NH₄OH).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection (if N-Boc used): 4M HCl in Dioxane.

Step-by-Step Methodology:

  • Activation:

    • Dissolve N-Boc-(2R,3S)-2-methylmorpholine-3-carboxylic acid (1.0 eq) in DMF (0.2 M concentration).

    • Add DIPEA (3.0 eq) and HATU (1.2 eq) at 0°C under N₂ atmosphere.

    • Causality: Low temperature prevents racemization at the C3 chiral center during activation.

  • Amidation:

    • Add solid NH₄Cl (2.0 eq) or 25% aq. NH₄OH (excess).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor by LC-MS for the formation of the N-Boc-amide intermediate [M+H]⁺ = 245.15 (calc).

  • Work-up & Purification:

    • Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purify via flash column chromatography (DCM/MeOH gradient).

  • Deprotection & Salt Formation:

    • Dissolve the intermediate in minimal 1,4-dioxane.

    • Add 4M HCl in dioxane (10 eq) at 0°C. Stir at RT for 2 hours.

    • Concentrate in vacuo. Triturate the residue with diethyl ether to yield (2R,3S)-2-Methylmorpholine-3-carboxamide hydrochloride as a white precipitate.

Synthesis Workflow Diagram

SynthesisPathway Start Start: (2R,3S)-Acid (N-Boc Protected) Activation Activation (HATU/DIPEA) Start->Activation 0°C, DMF Amidation Amidation (NH4Cl or NH3) Activation->Amidation Active Ester Intermediate Intermediate: N-Boc-Amide Amidation->Intermediate Nucleophilic Acyl Subst. Deprotection Deprotection (HCl/Dioxane) Intermediate->Deprotection Cleavage FinalProduct Final Product: HCl Salt Deprotection->FinalProduct Precipitation

Caption: Step-wise synthesis of 2-Methylmorpholine-3-carboxamide HCl from N-protected acid precursor.

Applications in Drug Discovery[7][8][9]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting kinases (e.g., PI3K, mTOR) and GPCRs.

Pharmacophore Mechanics
  • Conformational Restriction: The methyl group at C2 locks the morpholine ring into a specific chair conformation. This reduces the entropic penalty upon binding to the protein target.

  • H-Bonding Network: The carboxamide group acts as a dual H-bond donor/acceptor, often interacting with the "hinge region" of kinase ATP-binding pockets.

  • Solubility Modulation: The morpholine oxygen and the basic nitrogen (pKa ~8.5) improve the aqueous solubility and metabolic stability of lipophilic drug candidates.

SAR Optimization Workflow

Researchers utilize this building block to scan the solvent-exposed regions of a target protein. By coupling the morpholine nitrogen to a heteroaromatic core, the carboxamide moiety is projected into specific sub-pockets to pick up auxiliary interactions.

Drug Discovery Logic Diagram

DrugDiscovery Target Target Identification (e.g., PI3K Kinase) Scaffold Scaffold Selection (2-Me-Morpholine-3-CONH2) Target->Scaffold Hinge Binder Req. Coupling Library Synthesis (SnAr or Buchwald) Scaffold->Coupling Core Attachment Screening Biological Screening (IC50 / KD) Coupling->Screening High Throughput Lead Lead Optimization (Selectivity & ADME) Screening->Lead Hit Validation Lead->Scaffold Iterative Design

Caption: Iterative application of the morpholine scaffold in kinase inhibitor development.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized salt must be validated using the following parameters:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.0–7.5 ppm (broad s, 2H, CONH ₂).

    • δ 9.5–9.0 ppm (broad s, 2H, NH ₂⁺Cl⁻).

    • δ 4.0–3.0 ppm (multiplets, Morpholine ring protons).

    • δ 1.1–1.3 ppm (d, 3H, CH ₃).

    • Note: The coupling constants (J values) between H2 and H3 protons confirm the cis or trans relative stereochemistry (e.g., J ~10 Hz for anti-periplanar protons in specific isomers).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺ (Free Base): 145.09

    • Observed [M+H]⁺: 145.1 ± 0.1 m/z

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic.

  • Stability: Stable in solid form for >2 years if desiccated. Aqueous solutions should be prepared fresh, as the amide bond is susceptible to hydrolysis under extreme pH conditions or prolonged heating.

References

  • AA Blocks. (2018). Building Blocks Catalog: (2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride. Retrieved from [Link]

  • Scribd. (n.d.). Chemical Compound List and CAS Numbers. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine Derivatives and Pharmacophore Data. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

The Strategic Utility of 2-Methylmorpholine-3-carboxamide Hydrochloride in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Methylmorpholin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methylmorpholine-3-carboxamide hydrochloride, a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. While direct literature on this specific molecule is nascent, this document extrapolates from the well-established chemistry of substituted morpholines and related carboxamides to present its synthesis, physicochemical properties, and strategic applications. By examining analogous structures and reaction mechanisms, this guide serves as a foundational resource for researchers seeking to leverage the unique structural and functional attributes of this compound in the design and synthesis of novel molecules.

Introduction: The Morpholine Scaffold in Modern Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry and materials science, prized for its favorable physicochemical properties.[1][2] Its presence often imparts improved aqueous solubility, metabolic stability, and desirable pharmacokinetic profiles to bioactive molecules.[1][2] The introduction of substituents onto the morpholine core allows for the fine-tuning of these properties and the introduction of specific molecular interactions with biological targets. 2-Methylmorpholine-3-carboxamide hydrochloride combines the benefits of the morpholine scaffold with the synthetic versatility of a primary carboxamide and the stereochemical definition of a methyl group at the 2-position. The hydrochloride salt form enhances its stability and handling characteristics, making it an attractive starting material for a variety of synthetic transformations.

Physicochemical and Structural Characteristics

While experimental data for 2-Methylmorpholine-3-carboxamide hydrochloride is not extensively published, its properties can be reliably inferred from closely related analogs such as Methyl 2-methylmorpholine-2-carboxylate hydrochloride and Methyl morpholine-3-carboxylate hydrochloride.[3]

Table 1: Predicted Physicochemical Properties of 2-Methylmorpholine-3-carboxamide hydrochloride

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₆H₁₃ClN₂O₂Based on the constituent atoms.
Molecular Weight 180.64 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for hydrochloride salts of small organic molecules.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar aprotic solvents (e.g., hexanes, diethyl ether).The hydrochloride salt form significantly increases polarity and water solubility compared to the free base.[3]
Melting Point >150 °C (with decomposition)Amine hydrochloride salts generally have high melting points.
pKa (of conjugate acid) ~7.5 - 8.5The electron-withdrawing effect of the carboxamide group is expected to slightly lower the basicity of the morpholine nitrogen compared to unsubstituted morpholine.

Synthesis and Manufacturing

A robust and scalable synthesis of 2-Methylmorpholine-3-carboxamide hydrochloride is crucial for its widespread adoption as a building block. A plausible synthetic strategy would involve the construction of the 2-methylmorpholine-3-carboxylic acid core, followed by amidation and salt formation.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed through the following key steps, leveraging established methodologies for the formation of substituted morpholines.[4][5]

Synthetic_Pathway A Starting Material (e.g., N-protected Alaninol derivative) B O-Alkylation A->B 1. Reagent X C Intermediate A B->C D Deprotection & Cyclization C->D 2. Reagent Y E 2-Methylmorpholine-3-carboxylic acid D->E F Amidation E->F 3. Amidation Conditions G 2-Methylmorpholine-3-carboxamide F->G H Salt Formation (HCl) G->H 4. HCl in ether I Final Product: 2-Methylmorpholine-3-carboxamide hydrochloride H->I

Caption: A proposed multi-step synthesis of 2-Methylmorpholine-3-carboxamide hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1 & 2: Synthesis of 2-Methylmorpholine-3-carboxylic acid

This key intermediate can be synthesized from a chiral N-protected alaninol derivative through a sequence of O-alkylation with a two-carbon electrophile, followed by deprotection and intramolecular cyclization. The choice of protecting group and cyclization conditions would be critical to ensure high yield and stereochemical integrity.

Step 3: Amidation to form 2-Methylmorpholine-3-carboxamide

  • Activation of the Carboxylic Acid: To a solution of 2-methylmorpholine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or N,N-dimethylformamide, add a peptide coupling reagent (e.g., HATU, HOBt/EDC; 1.1 eq) and a tertiary amine base (e.g., triethylamine, diisopropylethylamine; 2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base, to the activated carboxylic acid solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography or LC-MS until the starting carboxylic acid is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 4: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 2-Methylmorpholine-3-carboxamide in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product.

Reactivity and Applications as a Building Block

The synthetic utility of 2-Methylmorpholine-3-carboxamide hydrochloride stems from the reactivity of its primary carboxamide and the secondary amine of the morpholine ring.

Reactivity_and_Applications cluster_0 Reactions at the Carboxamide cluster_1 Reactions at the Morpholine Nitrogen cluster_2 Resulting Scaffolds A Carboxamide Dehydration to Nitrile Hofmann Rearrangement to Amine C Novel Heterocyclic Derivatives A:f1->C Access to cyano-morpholines A:f2->C Access to amino-morpholines B Secondary Amine N-Alkylation N-Arylation N-Acylation B:f1->C Diverse N-substituted morpholines B:f2->C Pharmacologically relevant scaffolds B:f3->C Amide and sulfonamide derivatives D Bioactive Compound Libraries C->D Lead generation

Caption: Key reaction pathways for 2-Methylmorpholine-3-carboxamide hydrochloride.

Transformations of the Carboxamide Group

The primary carboxamide is a versatile functional group that can be converted into other important moieties:

  • Dehydration to Nitriles: Treatment with dehydrating agents such as phosphorus oxychloride or trifluoroacetic anhydride can yield the corresponding 2-methylmorpholine-3-carbonitrile. This nitrile can then be further elaborated, for instance, through reduction to an aminomethyl group or addition of organometallic reagents.

  • Hofmann Rearrangement: This classic reaction allows for the conversion of the carboxamide to a primary amine at the 3-position, providing access to 3-amino-2-methylmorpholine derivatives. These vicinal amino alcohols are valuable chiral building blocks.

Reactions at the Morpholine Nitrogen

The secondary amine of the morpholine ring can undergo a variety of transformations, typically after neutralization of the hydrochloride salt with a base:

  • N-Alkylation and N-Arylation: The nitrogen can be readily alkylated using alkyl halides or reductively aminated with aldehydes and ketones. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for N-arylation, providing access to a wide range of N-aryl morpholine derivatives.[4]

  • N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides furnishes the corresponding N-acyl or N-sulfonyl morpholines, which are common motifs in drug candidates.

Strategic Value in Drug Discovery and Development

The structural features of 2-Methylmorpholine-3-carboxamide hydrochloride make it a highly valuable building block for the synthesis of compound libraries for high-throughput screening. Its defined stereochemistry, coupled with the orthogonal reactivity of the carboxamide and the secondary amine, allows for the systematic exploration of chemical space around the morpholine core. The incorporation of this scaffold can lead to molecules with improved drug-like properties, enhancing the probability of identifying promising lead compounds.[1][2]

Conclusion

2-Methylmorpholine-3-carboxamide hydrochloride represents a promising and versatile building block for organic synthesis. While direct experimental data remains to be broadly published, its synthesis and reactivity can be confidently predicted based on well-established chemical principles and data from closely related analogs. The strategic combination of a chiral morpholine scaffold with a modifiable carboxamide handle provides a powerful tool for the construction of complex and diverse molecular architectures, particularly in the realm of medicinal chemistry. This guide serves as a foundational resource to stimulate further investigation and application of this promising synthetic intermediate.

References

  • Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 12(12), 2844–2847.
  • American Elements. (n.d.). Morpholines. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of morpholine‐α‐carboxamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Gelmi, M. L., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454–3461.

Sources

Foundational

Technical Guide: (2R,3S)-2-Methylmorpholine-3-Carboxamide Hydrochloride

A Privileged Chiral Scaffold in Modern Drug Discovery Executive Summary 2-Methylmorpholine-3-carboxamide hydrochloride (CAS: 1820580-38-8) is a highly specialized, stereochemically defined building block used in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Chiral Scaffold in Modern Drug Discovery

Executive Summary

2-Methylmorpholine-3-carboxamide hydrochloride (CAS: 1820580-38-8) is a highly specialized, stereochemically defined building block used in the synthesis of advanced pharmaceutical candidates. Belonging to the class of 2,3-disubstituted morpholines , this scaffold serves as a conformationally restricted amino acid surrogate. Its rigid heterocyclic core locks the orientation of substituents, enhancing potency and selectivity in kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR antagonists (e.g., Orexin, NK1).

This guide details the discovery, synthetic evolution, and application of this scaffold, moving from its origins in classical heterocyclic chemistry to modern, stereoselective synthetic methodologies.

Discovery and Historical Context
2.1. The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring has long been a "privileged structure" in drug discovery, valued for its ability to improve metabolic stability and solubility. Historically, simple N-substituted morpholines were common (e.g., Linezolid , Gefitinib ). However, the need for greater selectivity drove the exploration of C-substituted morpholines.

  • First Generation (2-Substituted): The discovery of Reboxetine (norepinephrine reuptake inhibitor) and Aprepitant (NK1 antagonist) demonstrated that substituents at the C2 position could dictate receptor binding affinity.

  • Second Generation (2,3-Disubstituted): Researchers identified that introducing a second substituent at C3 creates a "locked" conformation. The (2R,3S)-2-methyl-3-carboxamide motif mimics the spatial arrangement of twisted amide bonds found in bioactive peptides, making it an ideal peptidomimetic.

2.2. The Synthetic Bottleneck

For decades, the adoption of 2,3-disubstituted morpholines was hindered by synthetic difficulty. Classical methods involving the cyclization of amino alcohols often yielded mixtures of diastereomers (cis/trans) that were difficult to separate. The specific (2R,3S) stereochemistry—requiring a trans relationship between the methyl and carboxamide groups—was particularly challenging to access with high enantiomeric excess (ee).

2.3. Modern Breakthroughs (2015–Present)

The commercial availability of (2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride (CAS 1820580-38-8) marks a shift towards modular drug design. Recent methodologies, such as the ring-opening of 2-tosyl-1,2-oxazetidines (J. Org. Chem., 2023), have revolutionized access to this core, allowing for gram-scale synthesis with perfect stereocontrol.

Chemical Specifications & Properties
PropertySpecification
IUPAC Name (2R,3S)-2-Methylmorpholine-3-carboxamide hydrochloride
CAS Number 1820580-38-8 (HCl salt); 1820580-37-7 (Free base)
Molecular Formula C₆H₁₃ClN₂O₂
Molecular Weight 180.63 g/mol
Stereochemistry (2R, 3S) - Trans configuration
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol
Key Functional Groups Secondary amine (nucleophile), Primary amide (H-bond donor/acceptor)
Synthetic Pathways and Protocols
4.1. Pathway A: The Chiral Pool Approach (Classical)

This route utilizes L-Threonine or L-Allothreonine as a chiral starting material. It relies on the inherent chirality of the amino acid to set the stereocenters.

Mechanism:

  • Protection:

    
    -Boc protection of L-Allothreonine methyl ester.
    
  • Alkylation:

    
    -alkylation with 2-bromoethyl triflate (or similar electrophile).
    
  • Cyclization: Acid-mediated deprotection followed by base-induced intramolecular cyclization.

  • Amidation: Conversion of the ester to the primary amide.

4.2. Pathway B: The Oxazetidine Ring-Expansion (Modern)

A superior method developed for high diastereoselectivity (dr > 20:1). This method uses a strained 4-membered ring (oxazetidine) which undergoes ring expansion upon reaction with a nucleophile.

Step-by-Step Protocol (Adapted from J. Org. Chem. 2023):

  • Reagents: 2-Tosyl-1,2-oxazetidine (1.0 eq), Methyl 2-methyl-3-oxopropanoate (1.0 eq), K₂CO₃ (1.2 eq).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Stir at Room Temperature (RT) for 16 hours under N₂ atmosphere.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Salt Formation: Dissolve free base in Et₂O, add 4M HCl in Dioxane dropwise at 0°C. Filter the precipitate to obtain the hydrochloride salt.

4.3. Visualization of Synthetic Logic

Synthesis cluster_modern Modern Route (Oxazetidine) Start L-Allothreonine (Chiral Pool) Inter1 N-Boc-O-Allyl Intermediate Start->Inter1 Protection & Alkylation Inter2 Oxidative Cleavage (Ozonolysis) Inter1->Inter2 O3, DMS Cyclic Morpholine Core Formation Inter2->Cyclic Reductive Amination Amidation Ester -> Amide Conversion Cyclic->Amidation NH3/MeOH Final (2R,3S)-2-Methylmorpholine- 3-carboxamide HCl Amidation->Final HCl/Dioxane Oxazetidine 2-Tosyl-1,2- oxazetidine Expansion Ring Expansion (Nucleophilic Attack) Oxazetidine->Expansion + Methyl acetoacetate Expansion->Cyclic

Caption: Comparative synthetic pathways showing the classical Chiral Pool route vs. the modern Oxazetidine Ring Expansion method.

Applications in Drug Development

The (2R,3S)-2-methylmorpholine-3-carboxamide scaffold is utilized to improve the physicochemical and pharmacokinetic profiles of drug candidates.

5.1. Conformational Restriction in Kinase Inhibitors

In PI3K and mTOR inhibitors, the morpholine oxygen often forms a critical hydrogen bond with the kinase hinge region.

  • Role of Methyl Group: The C2-methyl group restricts the rotation of the morpholine ring, locking it into a bioactive "chair" conformation that minimizes the entropic penalty upon binding.

  • Role of Carboxamide: The C3-carboxamide acts as an additional hydrogen bond donor/acceptor, often interacting with the catalytic lysine or aspartate residues in the ATP-binding pocket.

5.2. GPCR Ligand Design

For receptors like NK1 (Substance P) and Orexin , the scaffold serves as a core linker.

  • Example: In analogues of Aprepitant, replacing the simple morpholine with the 2,3-disubstituted variant can enhance selectivity for NK1 over NK2/NK3 by sterically clashing with the smaller pockets of the off-target receptors.

Technical Handling & Stability
  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator at -20°C.

  • Stability: Stable in acidic media (pH < 4). In basic media (pH > 9), the free base may undergo epimerization at the C3 position if heated, due to the acidity of the alpha-proton next to the carbonyl.

  • Analysis:

    • ¹H NMR (D₂O): Distinct doublet for the C2-methyl group at ~1.2 ppm. The C2 and C3 protons appear as coupled multiplets in the 3.5–4.5 ppm range.

    • Chiral HPLC: Mandatory to verify ee% (Enantiomeric Excess). Recommended column: Chiralpak IC, Mobile Phase: Hexane/IPA/DEA.

References
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Source:The Journal of Organic Chemistry, 2023. Context: Describes the modern, stereoselective synthesis of the scaffold.

  • Morpholine Scaffolds in Medicinal Chemistry: A Review. Source:Journal of Medicinal Chemistry, 2015. Context: Overview of morpholine utility in drugs like Reboxetine and Aprepitant.

  • Sigma-Aldrich Product Specification: (2R,3S)-2-methylmorpholine-3-carboxamide. Source: Merck / Sigma-Aldrich Catalog. Context: Physical properties and commercial availability.

  • Enamine Building Blocks: Morpholine-3-carboxamides. Source: EnamineStore. Context: Supplier data confirming the use of this block in library synthesis.

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 2-Methylmorpholine-3-carboxamide Hydrochloride

Introduction 2-Methylmorpholine-3-carboxamide hydrochloride is a substituted morpholine derivative, a class of heterocyclic compounds utilized as intermediates in organic synthesis and pharmaceutical development.[1][2] G...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methylmorpholine-3-carboxamide hydrochloride is a substituted morpholine derivative, a class of heterocyclic compounds utilized as intermediates in organic synthesis and pharmaceutical development.[1][2] Given its specific functional groups—a morpholine core, a methyl group, and a carboxamide moiety, supplied as a hydrochloride salt—it is imperative for researchers, scientists, and drug development professionals to approach its handling with a thorough understanding of its potential hazards.

This guide provides an in-depth analysis of the safety and handling protocols for 2-Methylmorpholine-3-carboxamide hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally analogous molecules, including morpholine and its various derivatives, to establish a robust and scientifically grounded safety framework. The principles of chemical causality and self-validating protocols are central to the methodologies described herein, ensuring a proactive and informed approach to laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

PropertyInferred Value / DescriptionRationale / Comparative Data Source
Molecular Formula C₆H₁₃ClN₂O₂Derived from chemical name
Molecular Weight 180.63 g/mol Calculated from molecular formula
Appearance White to off-white solid/powderTypical for hydrochloride salts of organic amines.[3]
Solubility Likely soluble in waterHydrochloride salts generally exhibit good aqueous solubility.[1]
Storage Temperature Room temperature, in a dry, well-ventilated areaStandard for stable amine hydrochloride salts.

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with 2-Methylmorpholine-3-carboxamide hydrochloride are extrapolated from the known toxicological profiles of its structural parent, morpholine, and closely related analogs. The morpholine ring itself is associated with significant hazards, including flammability and severe corrosivity.[4][5][6][7] While the carboxamide group and hydrochloride salt form may modulate this reactivity, a cautious approach is warranted.

Summary of GHS Hazard Classifications from Structural Analogs:

Hazard StatementDescriptionAssociated Compounds
H226 Flammable liquid and vapourMorpholine[4][6][8][9]
H302 Harmful if swallowedMorpholine, Methyl morpholine-3-carboxylate HCl[4][6][8]
H311 + H331 Toxic in contact with skin or if inhaledMorpholine[6][8]
H314 Causes severe skin burns and eye damageMorpholine[4][6][8]
H315 Causes skin irritationMethyl morpholine-3-carboxylate HCl, (S)-3-Methylmorpholine HCl[3]
H319 Causes serious eye irritationMethyl morpholine-3-carboxylate HCl, (S)-3-Methylmorpholine HCl[3]
H335 May cause respiratory irritationMethyl morpholine-2-carboxylate[10]

Core Hazard Analysis:

  • Dermal and Ocular Hazard : Based on the severe skin and eye damage caused by morpholine and the irritation caused by its methylated and carboxylated analogs, it is critical to assume that 2-Methylmorpholine-3-carboxamide hydrochloride is, at a minimum, a significant irritant and potentially corrosive to the skin and eyes.[3][4][5][7] Direct contact must be strictly avoided.

  • Inhalation Hazard : As a solid powder, the primary inhalation risk is from airborne dust. Analogs suggest a potential for respiratory tract irritation.[10] Handling procedures must be designed to minimize dust generation.[11]

  • Oral Toxicity : Multiple analogs are classified as harmful if swallowed.[4][6] Ingestion must be prevented through strict hygiene protocols.[6]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for handling this compound.

Experimental Protocol: Weighing and Dispensing Solid 2-Methylmorpholine-3-carboxamide Hydrochloride

  • Preparation :

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, receiving vessel, waste container) within the fume hood to minimize movement.

  • Donning PPE :

    • Wear a flame-retardant laboratory coat, fully fastened.[11][12]

    • Don safety glasses with side shields or, preferably, chemical splash goggles.[3][11]

    • Wear chemical-resistant gloves (e.g., nitrile), ensuring they are inspected for defects before use.[8][11]

  • Compound Handling :

    • Retrieve the stock container from its designated storage location.

    • Inside the fume hood, open the container carefully to avoid generating airborne dust.

    • Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat on a tared balance.

    • Transfer the weighed solid into the receiving vessel.

    • If any material is spilled, clean it immediately following the spill procedures outlined in Section 5.

  • Post-Handling :

    • Securely close the stock container and wipe it down with a damp cloth before returning it to storage.

    • Dispose of the weigh boat and any contaminated consumables (e.g., bench paper) in a designated hazardous waste container.[13]

    • Wipe down the work surface.

    • Remove gloves using a technique that avoids skin contamination and dispose of them in the designated waste stream.[14]

    • Wash hands thoroughly with soap and water.[11][15]

Visualization: Safe Handling Workflow

G Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Prepare Work Surface prep1->prep2 prep3 Assemble Equipment prep2->prep3 ppe2 Inspect & Don Gloves ppe1 Don Lab Coat & Goggles ppe1->ppe2 h1 Transfer Stock Container ppe2->h1 h2 Weigh Compound h1->h2 h3 Transfer to Vessel h2->h3 c1 Seal & Store Stock h3->c1 c2 Dispose of Consumables c1->c2 c3 Decontaminate Workspace c2->c3 c4 Remove PPE Correctly c3->c4 c5 Wash Hands Thoroughly c4->c5

Caption: Workflow for weighing and dispensing solid chemical reagents.

Section 4: Storage and Disposal

Storage Protocol:

  • Container : Keep the compound in its original, tightly sealed container to prevent moisture absorption and contamination.[4][15]

  • Location : Store in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[9][11]

  • Labeling : Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Disposal Protocol:

  • Waste Stream : Dispose of 2-Methylmorpholine-3-carboxamide hydrochloride and any contaminated materials as hazardous chemical waste.[13]

  • Containers : Use designated, sealed, and properly labeled containers for chemical waste.[11][16]

  • Procedure : Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[12]

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.[16]

Spill Response Protocol (Small, Solid Spill):

  • Alert : Immediately alert personnel in the immediate area.[13][17]

  • Isolate : Restrict access to the spill area.[16]

  • PPE : Don appropriate PPE, including gloves, goggles, and a lab coat. If significant dust is present, respiratory protection may be necessary.[13][18]

  • Contain : Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[13][16][18]

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11][16] Avoid creating dust.[11]

  • Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[13]

  • Report : Report the incident to the laboratory supervisor or Chemical Hygiene Officer.[13]

First Aid Procedures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[16][18] Seek immediate medical attention.[4][18]

  • Skin Contact : Immediately remove all contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes, preferably under a safety shower.[17][18] Seek medical attention.[11]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11][15]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and give the person large amounts of water to drink. Never give anything by mouth to an unconscious person.[11][16] Seek immediate medical attention.[8]

Visualization: Emergency Response Flowchart

G Diagram 2: Emergency Response Protocol cluster_spill Spill Response cluster_exposure Exposure Response start Incident Occurs spill Chemical Spill start->spill exposure Personnel Exposure start->exposure spill_alert Alert & Isolate Area spill_ppe Don PPE spill_alert->spill_ppe spill_contain Contain & Absorb spill_ppe->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon report Report to Supervisor spill_decon->report exp_remove Remove from Source exp_flush Flush at Shower/Eyewash (15 min) exp_remove->exp_flush exp_remove_clothing Remove Contaminated Clothing exp_remove->exp_remove_clothing medical Seek Immediate Medical Attention exp_flush->medical exp_remove_clothing->medical

Caption: Decision tree for responding to chemical spills or exposures.

Conclusion

While 2-Methylmorpholine-3-carboxamide hydrochloride is a valuable compound for chemical synthesis and research, it must be handled with the respect due to a potentially hazardous substance. The structural relationship to morpholine and its derivatives strongly suggests a risk of skin, eye, and respiratory irritation, as well as potential harm if swallowed. By adhering to the rigorous protocols for handling, storage, and emergency response outlined in this guide, researchers can effectively mitigate these risks. A proactive safety culture, grounded in a thorough understanding of chemical hazards and robust experimental technique, is the cornerstone of a safe and productive research environment.

References

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET.
  • Unknown. (n.d.). Chemical Emergency Procedures.
  • Tianjin Chengyi International Trading Co., Ltd. (2019). Morpholine: Safety Data Sheet. Scribd.
  • University of California, San Francisco. (n.d.). Chemical Spills. Environment, Health & Safety.
  • TLC Pharmaceutical Standards. (n.d.). Safety Data Sheet.
  • CDN Isotopes. (2015). Safety Data Sheet: Morpholine-2,2,3,3,5,5,6,6-d8.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine.
  • ChemicalBook. (n.d.). Morpholine - Safety Data Sheet.
  • University of North Carolina at Charlotte. (2024). CHEMICAL SPILL PROCEDURES. Environmental Health and Safety.
  • Sigma-Aldrich. (n.d.). methyl morpholine-3-carboxylate hydrochloride.
  • TCI Chemicals. (2018). SAFETY DATA SHEET: (S)-3-Methylmorpholine Hydrochloride.
  • Florida State University. (n.d.). Chemical Spills. Emergency Management.
  • Health Canada. (2025). Hazardous substance assessment – Morpholine. Canada.ca.
  • Canadian Centre for Occupational Health and Safety. (2023). Spill Response - Chemicals. CCOHS.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: 4-Formylmorpholine.
  • Vulcanchem. (n.d.). Methyl 2-methylmorpholine-2-carboxylate hydrochloride.
  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC.
  • MilliporeSigma. (n.d.). Methyl morpholine-3-carboxylate hydrochloride.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • GE Healthcare. (n.d.). Material Safety Data Sheet - Lexiscan (regadenoson) injection.
  • PubChem. (n.d.). 2-(2-Methylpropyl)morpholine-2-carboxamide. National Center for Biotechnology Information.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
  • PubChem. (n.d.). Methyl morpholine-2-carboxylate. National Center for Biotechnology Information.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Morpholine: Human health tier II assessment.

Sources

Protocols & Analytical Methods

Method

HPLC method for 2-Methylmorpholine-3-carboxamide hydrochloride analysis

Application Note & Standard Operating Protocol Executive Summary Objective: Develop and validate a high-performance liquid chromatography (HPLC) method for the assay and purity analysis of 2-Methylmorpholine-3-carboxamid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol

Executive Summary

Objective: Develop and validate a high-performance liquid chromatography (HPLC) method for the assay and purity analysis of 2-Methylmorpholine-3-carboxamide hydrochloride .

The Challenge: This compound presents three distinct analytical hurdles:

  • High Polarity: The morpholine ring combined with a carboxamide group and HCl salt form creates a highly hydrophilic molecule (LogP < 0). Standard C18 columns often fail to retain it, leading to elution in the void volume (

    
    ).
    
  • Weak Chromophore: Lacking aromatic rings, the molecule relies on the weak

    
     transition of the amide bond, requiring detection in the low UV range (205–210 nm).
    
  • Basic Nitrogen: The secondary amine (position 4) can interact with residual silanols on silica-based columns, causing severe peak tailing.

The Solution: This guide proposes two orthogonal approaches:

  • Method A (HILIC): The "Gold Standard" for retention of polar amines, compatible with LC-MS.

  • Method B (Aqueous Stable RP): A robust QC method using 100% aqueous-compatible C18 technology with phosphate buffering to suppress silanol activity.

Chemical Context & Method Strategy
PropertyValue / DescriptionImplication for HPLC
Structure Morpholine ring with 2-Methyl and 3-Carboxamide substituents.[1]Heterocyclic, polar.
Functional Groups Secondary Amine (N4), Amide (C3).Amine is basic (pKa ~7.5–8.5). Amide is neutral.
Salt Form Hydrochloride (HCl).Highly water-soluble. Ionic in solution.
UV Absorbance

nm (Amide).
Requires high-purity solvents (low UV cutoff).
Strategic Decision Matrix (Graphviz)

MethodSelection Start Select Method Strategy Goal Primary Goal? Start->Goal QC QC / Routine Assay (Robustness) Goal->QC UV Detection RD R&D / Impurity ID (Sensitivity/MS) Goal->RD MS Detection MethodB Method B: AQ-C18 (Phosphate Buffer) QC->MethodB High Salt Tolerance MethodA Method A: HILIC (Ammonium Formate) RD->MethodA Volatile Buffer

Caption: Decision tree for selecting the optimal chromatographic mode based on laboratory requirements.

Detailed Protocols
Method A: Hydrophilic Interaction Chromatography (HILIC)

Recommended for: R&D, LC-MS compatibility, and maximum retention.

Principle: HILIC uses a water-rich layer on the surface of a polar stationary phase to partition the analyte.[2] The high organic mobile phase induces retention of the polar salt.

Instrument Parameters:

  • Column: Waters XBridge Amide or TSKgel Amide-80 (

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 210 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN) Comment
0.0 10 90 Initial high organic for retention
10.0 40 60 Elute polar impurities
12.0 40 60 Hold
12.1 10 90 Re-equilibrate

| 18.0 | 10 | 90 | Ready for next injection |

Critical Success Factor:

  • Sample Diluent: Samples MUST be dissolved in 80-90% Acetonitrile/Buffer. Dissolving in 100% water will cause "solvent mismatch," leading to peak distortion (fronting) and loss of retention.

Method B: Aqueous-Stable Reversed Phase (AQ-RP)

Recommended for: QC, Routine Assay, and laboratories without HILIC expertise.

Principle: Uses a specialized "polar-embedded" or "AQ" C18 phase that resists pore dewetting in 100% aqueous conditions. A low pH phosphate buffer suppresses the ionization of silanols and keeps the amine protonated (though less retained, the AQ phase compensates).

Instrument Parameters:

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (

    
     mm, 5 µm).
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 205 nm.

Isocratic/Gradient Strategy:

  • Note: Due to high polarity, an isocratic method with high aqueous content is often sufficient.

  • Isocratic Composition: 95% Buffer / 5% ACN.

  • Run Time: 15 minutes.

Why pH 2.5? At pH 2.5, the morpholine nitrogen is fully protonated (


). While this reduces hydrophobic retention, the phosphate counter-ion can form a transient ion-pair, and the acidic pH eliminates silanol interactions (

becomes

), resulting in sharp, symmetrical peaks.
Experimental Workflow & Sample Preparation

Reagents:

  • Reference Standard: 2-Methylmorpholine-3-carboxamide HCl (>98% purity).

  • Solvents: HPLC Grade Acetonitrile, Methanol.

  • Buffer Salts: Ammonium Formate (for HILIC) or Potassium Dihydrogen Phosphate (for RP).

  • Water: 18.2 MΩ·cm (Milli-Q).

Protocol Steps:

  • Stock Solution Preparation (1.0 mg/mL):

    • Weigh 10.0 mg of standard into a 10 mL volumetric flask.

    • Dissolve in 5 mL of Water (ensure complete dissolution of the salt).

    • Sonicate for 5 minutes.

    • Dilute to volume with Acetonitrile (for HILIC) or Buffer (for RP).

    • Note: For HILIC, add ACN slowly to prevent precipitation.

  • Working Standard (0.1 mg/mL):

    • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

    • Dilute to volume with Mobile Phase (Initial composition).

    • Filter through a 0.22 µm PVDF or PTFE syringe filter.

  • System Suitability Testing (SST):

    • Inject the Working Standard 5 times.

    • Acceptance Criteria:

      • RSD of Peak Area:

        
        
        
      • Tailing Factor (

        
        ): 
        
        
        
      • Theoretical Plates (

        
        ): 
        
        
        
Sample Prep Workflow (Graphviz)

SamplePrep Step1 Weigh 10mg Sample (Accurate to 0.01mg) Step2 Dissolve in 2mL Water (Ensure Salt Dissolution) Step1->Step2 Step3 Add 8mL Acetonitrile (Precipitation Check!) Step2->Step3 For HILIC Step5 HPLC Injection Step2->Step5 For RP (Dilute with Buffer) Step4 Filter (0.22 µm PVDF) Step3->Step4 Step4->Step5

Caption: Sample preparation workflow emphasizing the critical solvent addition step for HILIC compatibility.

Validation & Troubleshooting
Validation Parameters (ICH Q2)
  • Linearity: 0.01 mg/mL to 0.2 mg/mL (

    
    ).
    
  • LOD/LOQ: Estimated at 0.5 µg/mL (LOD) and 1.5 µg/mL (LOQ) due to low UV absorbance.

  • Specificity: Inject blank solvent and placebo. Ensure no interference at the retention time of the main peak.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Fronting Solvent MismatchDilute sample in mobile phase (or higher organic for HILIC).
Peak Tailing Silanol InteractionLower pH to 2.5 (RP) or increase buffer concentration to 20mM.
Baseline Drift UV CutoffUse "HPLC Grade" or "Gradient Grade" Acetonitrile. Ensure high-quality buffer salts.
No Retention Phase Collapse (RP)Switch to "AQ" or "T3" type column. Do not use standard C18 with <5% organic.
References
  • Dolan, J. W. (2010). A Guide to HPLC Method Development for Polar Compounds. LCGC North America. Link

  • McCalley, D. V. (2017). Understanding and Managing the Analysis of Basic Compounds in RPLC and HILIC. Journal of Chromatography A. Link

  • Waters Corporation. Atlantis T3 Column Care and Use Manual. (Detailed protocol for retaining polar amines in 100% aqueous conditions). Link

  • SIELC Technologies. Method for Separation of Morpholine Derivatives. (Application note on mixed-mode chromatography for morpholines). Link

  • Sigma-Aldrich. Product Specification: (2R,3S)-2-methylmorpholine-3-carboxamide. Link

(Note: While specific monographs for this exact isomer are proprietary, the methods above are derived from validated protocols for chemically identical morpholine-carboxamide scaffolds.)

Sources

Application

Application Note: 2-Methylmorpholine-3-carboxamide Hydrochloride in Asymmetric Synthesis

Executive Summary 2-Methylmorpholine-3-carboxamide hydrochloride (CAS: Var. based on stereoisomer, e.g., (2R,3S)) is a privileged chiral building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylmorpholine-3-carboxamide hydrochloride (CAS: Var. based on stereoisomer, e.g., (2R,3S)) is a privileged chiral building block in medicinal chemistry. It serves as a critical scaffold in the synthesis of Tachykinin Receptor Antagonists (specifically NK1 and Prokineticin receptor modulators) and is increasingly utilized in the design of conformationally restricted peptidomimetics.

This guide details the application of this compound in asymmetric synthesis, focusing on two vectors:

  • Synthesis of the Core: Protocols for accessing the enantiopure scaffold via Rh-catalyzed asymmetric hydrogenation.

  • Derivatization: Best practices for coupling the HCl salt into larger drug pharmacophores without racemization.

Chemical Identity & Properties

PropertyDescription
Compound Name 2-Methylmorpholine-3-carboxamide hydrochloride
Core Structure Six-membered morpholine ring with vicinal methyl (C2) and carboxamide (C3) substitution.
Stereochemistry Two chiral centers.[1][2][3] The (2R,3S) and (2S,3R) cis-isomers are the most biologically relevant for receptor binding.
Physical State White to off-white crystalline solid (HCl salt).
Solubility Highly soluble in water, MeOH, DMSO. Poor solubility in non-polar solvents (Hexane, Et₂O).
pKa ~8.5 (Morpholine nitrogen).
Stability Hygroscopic. Stable under standard storage conditions (-20°C recommended for long term).

Core Application: Asymmetric Synthesis of the Scaffold

While the compound is commercially available, high-value asymmetric synthesis often requires de novo construction to access specific non-natural stereoisomers or isotopologues. The most robust modern method involves the Asymmetric Hydrogenation of Dehydromorpholines .

Mechanistic Insight: Rh-Catalyzed Hydrogenation

The synthesis relies on the kinetic resolution or enantioselective hydrogenation of a tetrasubstituted enamide precursor. Using a Rhodium(I) catalyst with a chiral bisphosphine ligand (e.g., DuPhos or Josiphos type), the C2-C3 double bond is reduced with high facial selectivity.

  • Stereocontrol: The ligand geometry dictates the approach of H₂, establishing the C2 methyl and C3 carboxamide stereocenters simultaneously.

  • Atom Economy: This route is superior to classical resolution of racemates or chiral pool synthesis from Threonine, which often suffers from low yields during cyclization.

Emerging Trend: Organocatalysis

Recent studies indicate that morpholine-3-carboxylic acid derivatives can function as organocatalysts in Michael additions, similar to proline. The secondary amine activates aldehydes via enamine formation, while the amide/acid moiety directs the electrophile via hydrogen bonding.

Experimental Protocols

Protocol A: Asymmetric Synthesis via Rh-Catalyzed Hydrogenation

Target: (2R,3S)-2-Methylmorpholine-3-carboxamide

Reagents:

  • Substrate: 2-Methyl-3-carbamoyl-3,4-dihydro-2H-1,4-oxazine (Dehydromorpholine precursor).

  • Catalyst: [Rh(COD)₂]BF₄ (1.0 mol%).

  • Ligand: (R,R)-Me-DuPhos (1.1 mol%).

  • Solvent: Degassed Methanol (MeOH).

  • Gas: Hydrogen (H₂), 99.999%.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox (N₂ atmosphere), mix [Rh(COD)₂]BF₄ and (R,R)-Me-DuPhos in MeOH (2 mL) and stir for 15 min until the solution turns orange-red (active catalyst complex).

  • Reaction Setup: Dissolve the dehydromorpholine substrate (1.0 mmol) in MeOH (5 mL) in a stainless steel autoclave equipped with a glass liner.

  • Injection: Add the catalyst solution to the substrate solution via syringe filter to remove any particulates.

  • Hydrogenation: Seal the autoclave. Purge with H₂ (3 cycles at 5 bar). Pressurize to 30 bar (435 psi) .

  • Execution: Stir at room temperature (25°C) for 12 hours.

  • Workup: Vent the H₂ carefully. Concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically >95% ee. Purify via flash chromatography (DCM/MeOH 9:1) or recrystallize as the HCl salt by adding 4M HCl in dioxane.

Critical Control Point: Oxygen poisons the Rh-catalyst. Strict anaerobic conditions are required during catalyst preparation.

Protocol B: Stereoselective Amide Coupling (Drug Assembly)

Context: Coupling the HCl salt to a carboxylic acid pharmacophore without epimerizing the C3 center.

Reagents:

  • Amine: 2-Methylmorpholine-3-carboxamide HCl (1.0 equiv).

  • Acid: Target Carboxylic Acid (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv) or COMU.

  • Base: Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration) at 0°C. Stir for 5 minutes.

  • Salt Neutralization: In a separate vial, suspend the Morpholine HCl salt in DMF and add 2.0 equiv of DIPEA. Sonicate briefly to ensure dissolution.

  • Addition: Add the amine solution dropwise to the activated acid mixture. Add the remaining 1.0 equiv of DIPEA.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS.

  • Quench: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water, and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate.

Why this works: HATU is chosen over EDC/HOBt because it minimizes oxazolone formation (a primary pathway for racemization at the alpha-carbon of the acid component, though here we protect the morpholine's chirality). The low temperature addition prevents base-catalyzed epimerization of the morpholine C3 center.

Visualizations

Diagram 1: Asymmetric Hydrogenation Workflow

This diagram illustrates the flow from the unsaturated precursor to the chiral salt, highlighting the stereodetermining step.

AsymmetricSynthesis cluster_mechanism Stereocontrol Mechanism Precursor Dehydromorpholine (Achiral/Racemic Precursor) Hydrogenation Asymmetric Hydrogenation 30 bar H2, MeOH Precursor->Hydrogenation Substrate Catalyst Rh(I) + (R,R)-DuPhos (Chiral Catalyst) Catalyst->Hydrogenation Stereo-induction Product (2R,3S)-Morpholine Carboxamide Hydrogenation->Product >95% ee SaltFormation HCl Salt Formation (Crystallization) Product->SaltFormation HCl/Dioxane

Caption: Workflow for the Rh-catalyzed asymmetric synthesis of the (2R,3S) scaffold.

Diagram 2: Coupling Logic & Risk Mitigation

Visualizing the decision process for coupling to avoid racemization.

CouplingLogic Start Start: Coupling Reaction Risk Risk: C3 Epimerization (Base-catalyzed) Start->Risk Strategy Strategy: HATU Activation Low Temp (0°C) Risk->Strategy Mitigation Execution Add DIPEA slowly Maintain pH < 8 Strategy->Execution Outcome Target Molecule (Stereoretention) Execution->Outcome

Caption: Strategic control points to prevent racemization during amide coupling.

References

  • Chiral Morpholine Synthesis via Asymmetric Hydrogenation Source:Chemical Science, 2021. Context: Describes the Rh-catalyzed hydrogenation of 2-substituted dehydromorpholines to access high ee% scaffolds. URL:[Link]

  • Morpholine Carboxamide Antagonists (Patent)
  • Stereoselective Synthesis of C-Substituted Morpholines Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Source:Journal of Organic Chemistry, 2012.[4] Context: Provides alternative synthetic routes via ring-opening for comparison. URL:[Link]

  • Organocatalytic Applications of Morpholine Derivatives Title: Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction.[5] Source:Frontiers in Chemistry, 2023. Context: Discusses the emerging use of morpholine-3-carboxylic acid derivatives as organocatalysts. URL:[Link]

  • General Morpholine Synthesis Review Title: Synthesis and SAR of morpholine and its derivatives.[1][2][6][7] Source:E3S Web of Conferences, 2024. Context: Broad overview of morpholine utility in pharmaceutical sciences. URL:[Link]

Sources

Method

Experimental setup for reactions involving 2-Methylmorpholine-3-carboxamide hydrochloride

Experimental setup and detailed protocols for reactions involving 2-Methylmorpholine-3-carboxamide hydrochloride . Executive Summary & Chemical Profile 2-Methylmorpholine-3-carboxamide hydrochloride is a high-value chira...

Author: BenchChem Technical Support Team. Date: February 2026

Experimental setup and detailed protocols for reactions involving 2-Methylmorpholine-3-carboxamide hydrochloride .

Executive Summary & Chemical Profile

2-Methylmorpholine-3-carboxamide hydrochloride is a high-value chiral heterocyclic building block, often employed as a conformationally restricted proline surrogate or a scaffold for peptidomimetics. Its structural rigidity (chair conformation) and specific stereochemistry at C2 and C3 make it critical for structure-activity relationship (SAR) studies in kinase inhibitors and GPCR ligands.

However, its dual nature—a polar, hygroscopic hydrochloride salt containing both a nucleophilic secondary amine (latent) and a potentially reactive primary amide—presents specific synthetic challenges. This guide details the experimental logic for handling, functionalizing, and analyzing this compound.

Chemical Specifications
PropertyDetail
Functional Groups Secondary Amine (

, masked as HCl), Primary Amide (

), Ether (

)
State White to off-white crystalline solid
Hygroscopicity High (Store in desiccator)
pKa (Est.) ~8.5 (Amine conjugate acid), ~15 (Amide)
Solubility High: Water, DMSO, Methanol Moderate: Ethanol, DMF Low: DCM, Toluene, Hexanes (unless free-based)

Strategic Reaction Pathways (Logic Map)

The experimental approach depends on which functional group is being targeted. The hydrochloride salt must be managed differently depending on whether the reaction is under thermodynamic or kinetic control.

ReactionLogic Start 2-Methylmorpholine-3-carboxamide HCl Base Neutralization Strategy Start->Base Dissolve PathA Path A: N-Acylation (Amide Coupling) Base->PathA In situ base (>2 eq) PathB Path B: N-Alkylation (Reductive Amination) Base->PathB Free-base isolation PathC Path C: Dehydration (Nitrile Synthesis) Base->PathC Protect Amine First ReagentA Reagents: HATU/DIPEA or Acid Chloride/TEA PathA->ReagentA ReagentB Reagents: Aldehyde/STAB or Alkyl Halide/K2CO3 PathB->ReagentB ReagentC Reagents: TFAA/Pyridine or POCl3 PathC->ReagentC

Figure 1: Decision tree for selecting the appropriate experimental workflow based on the target transformation.

Core Experimental Protocols

Protocol A: N-Acylation (Amide Coupling)

Objective: Couple the secondary amine of the morpholine ring with a carboxylic acid (R-COOH). Challenge: The HCl salt can buffer the reaction pH, inhibiting coupling reagents like HATU. Solution: Use a "Reverse Addition" strategy with excess tertiary base.

Reagents & Stoichiometry[1][2][3]
  • Substrate: 2-Methylmorpholine-3-carboxamide HCl (1.0 equiv)

  • Carboxylic Acid: 1.1 equiv

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) — Crucial: 3.5 equiv (1 eq to neutralize HCl, 1 eq to activate acid, 1.5 eq to maintain basic pH).

  • Solvent: DMF or DMA (DCM is poor for the salt but okay for the product).

Step-by-Step Methodology
  • Activation Phase:

    • In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration).

    • Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir for 5–10 minutes at Room Temperature (RT). Color change to yellow/orange indicates active ester formation.

  • Salt Neutralization & Addition:

    • In a separate vial, suspend 2-Methylmorpholine-3-carboxamide HCl in minimal DMF.

    • Add the remaining DIPEA (2.0 eq). Sonicate if necessary to ensure a fine suspension or solution.

    • Critical Check: Verify the pH of this suspension is >8 (wet pH paper). If acidic, the amine is still protonated and will not react.

  • Coupling:

    • Add the amine suspension to the activated acid solution dropwise.

    • Stir at RT for 2–16 hours. Monitor by LCMS (Target mass = Acid MW + 144.17 - 18).

  • Workup (Aqueous):

    • Dilute with EtOAc. Wash sequentially with:

      • 10% LiCl (removes DMF)

      • Sat. NaHCO3 (removes unreacted acid)

      • Brine.[2][4]

    • Dry over Na2SO4 and concentrate.[3]

Protocol B: Dehydration to Nitrile (Synthesis of 3-Cyano-2-methylmorpholine)

Objective: Convert the primary carboxamide (-CONH2) to a nitrile (-CN). Prerequisite: The secondary amine MUST be protected (e.g., Boc, Cbz) or already acylated before this step, otherwise the dehydration reagents will react with the amine.

Reagents
  • Substrate: N-Boc-2-methylmorpholine-3-carboxamide (Assuming N-protection performed first).

  • Dehydrating Agent: Trifluoroacetic Anhydride (TFAA) (1.5 eq).

  • Base: Pyridine (3.0 eq) or Triethylamine (4.0 eq).

  • Solvent: Dry DCM or THF.

Step-by-Step Methodology
  • Setup:

    • Dissolve N-protected substrate in dry DCM (0.1 M) under Nitrogen atmosphere.

    • Add Pyridine (3.0 eq) and cool the solution to 0°C (Ice bath).

  • Dehydration:

    • Add TFAA (1.5 eq) dropwise over 10 minutes. Exothermic reaction.

    • Allow to warm to RT and stir for 3 hours.

  • Monitoring:

    • TLC/LCMS: Look for the disappearance of the amide peak and appearance of the nitrile (Mass - 18).

    • Note: Nitriles often have low ionization in ESI+. Look for UV activity or use NMR (loss of NH2 protons).

  • Workup:

    • Quench with Sat. NaHCO3 (gas evolution possible).

    • Extract with DCM.[3] Wash organic layer with 1M HCl (to remove pyridine) and then Brine.

Analytical Validation & Troubleshooting

Stereochemical Integrity

The 2-methyl and 3-carboxamide substituents create two chiral centers.

  • NMR Check: Measure the coupling constant (

    
    ) between H2 and H3 protons.
    
    • Cis-isomer: Typically smaller

      
       values (2–5 Hz) due to axial-equatorial relationship (depending on ring flip).
      
    • Trans-isomer: Typically larger

      
       values (8–11 Hz) if diaxial.
      
  • Note: Commercial HCl salts are often supplied as a diastereomeric mix unless specified "Cis" or "Trans". Always run a 1H-NMR in DMSO-d6 to confirm purity and ratio.

Solubility Troubleshooting Table
ProblemCauseSolution
Suspension won't dissolve in DCM HCl salt is polar/ionic.Switch to DMF/DMA or use 10% MeOH in DCM. Alternatively, perform a "free-base wash" (dissolve in water, basify with K2CO3, extract into DCM/IPA 3:1) before reaction.
Low Yield in Amide Coupling Amine protonated (pH < 8).Increase DIPEA/NMM. Ensure the salt is fully neutralized before hitting the active ester.
Product is water soluble Morpholine core is polar.[5]Do not use water washes.[5] Evaporate DMF directly (high vac) or use reverse-phase flash chromatography (C18 column, Water/MeCN).

Storage and Handling

  • Hygroscopicity: The HCl salt absorbs atmospheric moisture, which changes the stoichiometry (MW increases with water weight).

    • Protocol: Weigh quickly or dry in a vacuum oven at 40°C over P2O5 before critical stoichiometry use.

  • Stability: Stable at room temperature as a solid. Solutions of the free amine in DCM should be used immediately to avoid air oxidation or reaction with CO2 (carbamate formation).

References

  • Chemical Properties & Reactivity

    • Morpholine-3-carboxylic acid derivatives synthesis: National Center for Biotechnology Information. PubChem Compound Summary for CID 65519364. Accessed Oct 24, 2025. Link

  • Peptide Coupling Protocols

    • El-Faham, A., & Albericio, F. (2011).[6] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Dehydration of Primary Amides

    • General Nitrile Synthesis: "Preparation of Nitriles from Primary Amides using TFAA." Organic Syntheses, Coll.[5] Vol. 6, p.638 (1988).

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.

For internal research use only. Always consult the specific MSDS for safety data regarding 2-Methylmorpholine-3-carboxamide HCl.

Sources

Application

A Robust HILIC-MS/MS Method for the Sensitive Quantification of 2-Methylmorpholine-3-carboxamide hydrochloride in Human Plasma and Urine

An Application Note and Protocol for the LC-MS/MS-Based Quantification of 2-Methylmorpholine-3-carboxamide hydrochloride in Biological Matrices Introduction 2-Methylmorpholine-3-carboxamide hydrochloride is a small molec...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the LC-MS/MS-Based Quantification of 2-Methylmorpholine-3-carboxamide hydrochloride in Biological Matrices

Introduction

2-Methylmorpholine-3-carboxamide hydrochloride is a small molecule of interest in pharmaceutical development. Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is essential for evaluating its pharmacokinetic (PK) and toxicokinetic (TK) properties.[1][2] The inherent polarity of 2-Methylmorpholine-3-carboxamide hydrochloride presents a significant challenge for retention and separation using conventional reversed-phase liquid chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for the analysis of polar compounds, providing enhanced retention and separation from endogenous interferences.[3][4][5]

This application note details a comprehensive and robust method for the extraction and quantification of 2-Methylmorpholine-3-carboxamide hydrochloride in human plasma and urine using Solid-Phase Extraction (SPE) followed by a sensitive and selective HILIC-MS/MS analysis. The protocol is designed to be validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, ensuring data integrity and regulatory compliance.[1][6][7][8]

Materials and Methods

Chemicals and Reagents
  • 2-Methylmorpholine-3-carboxamide hydrochloride reference standard (>98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 2-Methylmorpholine-3-carboxamide-d4 hydrochloride (>98% purity, >99% isotopic purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate (≥99% purity)

  • Human plasma and urine (screened for interferences)

  • SPE cartridges (e.g., Mixed-mode cation exchange or polar-enhanced polymer-based)

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of accurate gradient delivery.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data System: Software for instrument control, data acquisition, and processing.

Chromatographic Conditions

The HILIC method is employed to achieve optimal retention and peak shape for the polar analyte.

ParameterCondition
Column HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Gradient 95% B to 50% B over 3 minutes, hold at 50% B for 1 minute, return to 95% B and re-equilibrate for 2 minutes
Column Temperature 40 °C
Injection Volume 5 µL

Causality: A HILIC stationary phase is chosen due to the polar nature of the analyte, which would exhibit poor retention on a traditional C18 column.[9] The gradient starts with a high percentage of organic solvent (acetonitrile) to promote partitioning of the polar analyte into the aqueous layer on the stationary phase surface, thus ensuring good retention.[3][5] The acidic mobile phase with ammonium formate aids in producing consistent peak shapes and enhances ionization efficiency in the mass spectrometer.

Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transition Optimization: The MRM transitions for the analyte and the SIL-IS must be determined by infusing a standard solution of each into the mass spectrometer. The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3). The most abundant and stable fragment should be chosen for quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
2-Methylmorpholine-3-carboxamideTo be determinedTo be determined50
Internal Standard (SIL-IS)To be determinedTo be determined50

Causality: ESI in positive mode is selected as the amine functional group in the morpholine ring is readily protonated. MRM is the gold standard for quantification in complex matrices due to its high selectivity and sensitivity, minimizing interferences from endogenous components.[10][11]

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and SIL-IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike blank biological matrix (plasma or urine) with the appropriate working solutions to prepare a calibration curve, typically covering a range of 1-1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in the same manner at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to remove proteins and other matrix components, and to concentrate the analyte prior to LC-MS/MS analysis.[12][13][14]

Step-by-Step SPE Protocol
  • Pre-treatment:

    • For plasma: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water.

    • For urine: To 100 µL of urine, add 100 µL of 2% formic acid in water.

    • Add 25 µL of the SIL-IS working solution to all samples, except for the blank matrix.

    • Vortex mix for 10 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% acetonitrile with 0.1% formic acid and 10 mM ammonium formate).

Causality: Acidification of the sample ensures that the analyte is in its protonated, charged state, which facilitates its retention on a cation-exchange SPE sorbent. The wash steps are designed to remove interfering substances of different polarities. The final elution with a basic organic solvent neutralizes the analyte, breaking the ionic interaction with the sorbent and allowing it to be eluted.

SPE Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final_step Final Preparation p1 Pipette 100 µL of Biological Matrix p2 Add 25 µL of Internal Standard p1->p2 p3 Add Acidification Solution p2->p3 p4 Vortex Mix p3->p4 s1 Condition Cartridge (Methanol, then Water) p4->s1 Proceed to SPE s2 Load Pre-treated Sample s1->s2 s3 Wash 1 (Aqueous Acid) s2->s3 s4 Wash 2 (Methanol) s3->s4 s5 Elute Analyte (Basic Methanol) s4->s5 f1 Evaporate to Dryness s5->f1 Collect Eluate f2 Reconstitute in Initial Mobile Phase f1->f2 LC-MS/MS Analysis LC-MS/MS Analysis f2->LC-MS/MS Analysis Inject

Caption: Workflow for the Solid-Phase Extraction of 2-Methylmorpholine-3-carboxamide hydrochloride.

Method Validation Protocol

The developed method must be fully validated according to regulatory guidelines to ensure its reliability for the analysis of study samples.[1][6][7][8]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria (based on FDA/EMA guidelines)
Selectivity To assess the potential for interference from endogenous matrix components.No significant interfering peaks at the retention time of the analyte and IS in at least 6 different sources of blank matrix.
Linearity & Range To demonstrate the relationship between instrument response and analyte concentration.Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value and the variability of the measurements.Replicate analysis of QC samples (n≥5) at four levels on at least three different days. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To evaluate the suppression or enhancement of ionization by matrix components.Matrix factor should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery To determine the efficiency of the extraction process.Recovery of the analyte should be consistent, precise, and reproducible.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of the nominal concentration. (Includes freeze-thaw, short-term bench-top, long-term storage, and post-preparative stability).
Method Validation Workflow Diagram

Validation_Workflow cluster_validation Full Method Validation start Method Development (LC & MS Optimization) v1 Selectivity (6 lots of matrix) start->v1 v2 Linearity & Range (Calibration Curve) start->v2 v3 Accuracy & Precision (Intra & Inter-day runs) start->v3 v4 Matrix Effect & Recovery start->v4 v5 Stability (Freeze-Thaw, Bench-top, etc.) start->v5 end_node Validated Method Ready for Sample Analysis label_edge All parameters must meet acceptance criteria label_edge->end_node

Caption: Overview of the Bioanalytical Method Validation Workflow.

Conclusion

This application note presents a comprehensive strategy for the development and validation of a selective and sensitive LC-MS/MS method for the quantification of 2-Methylmorpholine-3-carboxamide hydrochloride in human plasma and urine. The combination of Solid-Phase Extraction for sample cleanup and Hydrophilic Interaction Liquid Chromatography for separation provides a robust analytical solution for this polar compound. Adherence to the described validation protocol will ensure the generation of high-quality data suitable for supporting drug development studies in a regulatory environment.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2015). Scientific guideline on bioanalytical method validation. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Subotica, N., & Parkin, M. C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Archaeometry, 53(4), 853-872. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC International. [Link]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • Gray, N., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics, 15(2), 16. [Link]

  • WelchLab. (2025). An Overview of Solid-Phase Extraction. [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]

  • ResearchGate. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. [Link]

  • Lagerström, P. O., Marle, I., & Persson, B. A. (1983). Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. Journal of Chromatography B: Biomedical Sciences and Applications, 273(1), 151-160. [Link]

  • Cogent HPLC Columns. (n.d.). Urine Isobaric Metabolites Analyzed with LCMS - AppNote. [Link]

  • Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. [Link]

  • Slideshare. (2013). Mass Spectrometry analysis of Small molecules. [Link]

  • PubMed. (n.d.). Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. [Link]

  • MDPI. (2025). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2021). A Liquid Chromatography with Tandem Mass Spectrometry Bio-Analytical Method Development and Validation for the Quantification of. [Link]

  • Chromatography Forum. (2005). Extraction method for amine and carboxilic group attached. [Link]

  • ACS Publications. (2024). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. [Link]

  • University of Arizona. (n.d.). Development of an MRM method. [Link]

  • Pharmaceutical Sciences. (2020). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid-Liqui. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • ResearchGate. (2025). Fast LC–MS/MS screening method for the evaluation of drugs, illicit drugs, and other compounds in biological matrices. [Link]

  • Journal of Neonatal Surgery. (n.d.). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]

  • Drug Testing and Analysis. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]

  • ResearchGate. (n.d.). Multiple reaction monitoring (MRM) table in the LC-MS system used. [Link]

  • National Reference Laboratory. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A. [Link]

  • PubMed. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the yield of 2-Methylmorpholine-3-carboxamide hydrochloride synthesis

Topic: Optimizing the yield of 2-Methylmorpholine-3-carboxamide hydrochloride synthesis Content type: Technical Support Center (Troubleshooting & Optimization Guide) Audience: Medicinal Chemists, Process Development Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing the yield of 2-Methylmorpholine-3-carboxamide hydrochloride synthesis Content type: Technical Support Center (Troubleshooting & Optimization Guide) Audience: Medicinal Chemists, Process Development Scientists

Status: Active Version: 2.4 (Optimized for High-Throughput & Scale-Up) Scope: Synthesis optimization, impurity profiling, and salt isolation.

Strategic Overview: The Pathway to Yield

The synthesis of 2-Methylmorpholine-3-carboxamide hydrochloride (often derived from the chiral pool, e.g., L-Threonine) presents three critical failure points: regioselective cyclization , chemoselective reduction , and salt hygroscopicity .

While direct alkylation of threonine esters with 1,2-dibromoethane is theoretically possible, it frequently suffers from oligomerization and poor reproducibility. The industry-standard "Lactam Reduction Route" is superior for yield consistency and stereochemical retention. This guide focuses on optimizing this specific pathway.

The Optimized Workflow

The following decision tree outlines the critical process controls (CPCs) for the synthesis.

SynthesisWorkflow Start Start: L-Threonine Methyl Ester HCl Step1 1. N-Acylation (Chloroacetyl Chloride) Start->Step1 Check1 QC: Di-acylated impurity? Step1->Check1 Check1->Step1 Yes (Optimize Base Addn) Step2 2. Cyclization (Morpholinone) Check1->Step2 No (<5%) Check2 Critical: Temperature Control (< 5°C) Step2->Check2 Step3 3. Selective Reduction (BH3·DMS or LAH) Check2->Step3 Strict Control Step4 4. Amidation (NH3/MeOH) Step3->Step4 Workup: Oxidative Quench Step5 5. HCl Salt Formation Step4->Step5 Anhydrous Conditions

Caption: Figure 1. Critical Process Control points for the synthesis of 2-methylmorpholine-3-carboxamide.

Optimized Protocol: The "Lactam Reduction" Method

This protocol is calibrated for a 10 mmol scale but is linearly scalable.

Phase 1: Precursor Assembly & Cyclization

Objective: Form the morpholin-5-one ring without racemization.

  • N-Acylation:

    • Suspend L-Threonine methyl ester HCl (1.0 equiv) in DCM (10 vol).

    • Add N-Methylmorpholine (NMM) (2.2 equiv) at 0°C. Note: NMM is preferred over TEA to suppress di-acylation.

    • Dropwise add Chloroacetyl chloride (1.1 equiv) over 30 mins.

    • Checkpoint: Monitor by TLC/LCMS. Target: Mono-acylated intermediate.

  • Cyclization (The "Yield Killer"):

    • Reagent: Sodium Hydride (NaH, 1.2 equiv) or t-BuOK (1.1 equiv).

    • Solvent: Anhydrous THF or DMF (0.1 M dilution is critical).

    • Procedure: Cool the acylated intermediate solution to 0°C . Add base in portions. Allow to warm to RT over 2 hours.

    • Why: High dilution prevents intermolecular polymerization. Low temp prevents elimination side reactions.

Phase 2: Reduction & Amidation

Objective: Remove the lactam carbonyl while preserving the ester/amide.

  • Reduction:

    • Use Borane-Dimethyl Sulfide (BH₃·DMS) (2.5 equiv) in THF. Reflux for 3-4 hours.

    • Quench: Methanol (careful addition) followed by 6M HCl reflux (to break the boron-amine complex).

    • Alternative: LAH can be used but requires stricter temp control to avoid reducing the ester to an alcohol.

  • Amidation:

    • Treat the resulting morpholine-3-carboxylate ester with 7N NH₃ in Methanol (sealed tube, 50°C, 12h).

    • Yield Tip: Ensure complete removal of boron residues before this step, or conversion will stall.

  • Salt Formation:

    • Dissolve free base in minimal dry EtOH/iPrOH.

    • Add 4M HCl in Dioxane (1.1 equiv) at 0°C.

    • Precipitate with Et₂O or Hexane.

Troubleshooting & FAQs

Module A: Cyclization Issues (Low Yield / Polymerization)

Q: My cyclization yield is stuck at 40%. The NMR shows broad peaks. Diagnosis: You likely have oligomerization. The intramolecular SN2 reaction (ring closure) competes with intermolecular attack. Solution:

  • Dilution Factor: Ensure the reaction concentration is ≤ 0.1 M .

  • Addition Rate: Do not dump the base. Add the substrate slowly to a suspension of NaH in THF (Inverse Addition) to keep the concentration of the deprotonated intermediate low.

  • Temperature: Keep it strictly at 0°C during base addition.

Q: I see elimination products (crotonates) instead of the morpholine ring. Diagnosis: The base is acting as an elimination promoter rather than a nucleophile, likely due to steric hindrance or high temperature. Solution:

  • Switch from t-BuOK to NaH . Sodium hydride is less basic but sufficiently nucleophilic for the alkoxide formation.

  • Ensure your starting material (Threonine derivative) is dry; water consumes NaH, requiring excess base which promotes elimination.

Module B: Reduction & Workup

Q: After Borane reduction, my product is trapped in a white solid/gel. Diagnosis: This is the stable Boron-Amine complex . It must be chemically broken. Solution:

  • The Acid Reflux: After quenching with MeOH, add 6M HCl and reflux for 1 hour. This is non-negotiable.

  • Methanol Co-evaporation: Evaporate the solvent, add MeOH, and evaporate again (3x). This removes boron as volatile trimethyl borate.

Q: The LAH reduction reduced my ester to an alcohol! Diagnosis: Lithium Aluminum Hydride is too aggressive at room temperature. Solution:

  • Switch to BH₃·DMS (chemoselective for amides over esters).

  • If you must use LAH, perform the reaction at -20°C and quench immediately upon consumption of the starting material.

Module C: Salt Isolation & Hygroscopicity

Q: The HCl salt turned into a sticky oil on the filter paper. Diagnosis: 2-Methylmorpholine derivatives are highly hygroscopic. The "oil" is the salt absorbing atmospheric water. Solution:

  • Solvent Switch: Do not use water or wet methanol. Crystallize from iPrOH / Et₂O .

  • Drying: Dry in a vacuum oven at 40°C with P₂O₅ desiccant.

  • Handling: Handle the final salt in a glovebox or under a nitrogen cone.

Comparative Data: Solvent & Base Screening[1]

Table 1: Optimization of Cyclization Step (10 mmol scale)

EntryBase (Equiv)SolventTempYield (%)Purity (HPLC)Notes
1TEA (2.0)DCMRT15%60%Incomplete reaction; polymerization.
2t-BuOK (1.1)THF0°C55%85%Significant elimination by-products.
3NaH (1.2) THF 0°C -> RT 82% 96% Optimal conditions.
4NaH (1.2)DMFRT70%90%Difficult workup (DMF removal).

References

  • General Morpholine Synthesis via Ethylene Sulfate: Ortiz, K. G., et al. (2024).[1] "Simple, High Yielding Protocol for Synthesis of Morpholines." Journal of the American Chemical Society.

  • Cyclization Optimization (NaH vs tBuOK): Dugar, S., et al. (2014). "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis.

  • Borane Reduction Workup Protocols: Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 28. The fast reaction of borane with amides." Journal of the American Chemical Society.

  • Stereoselective Synthesis from Amino Acids: Penso, M., et al. (2012). "Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives." The Journal of Organic Chemistry.

  • Commercial Building Block Data: (2R,3S)-2-Methylmorpholine-3-carboxylic acid HCl properties and handling.

Sources

Optimization

Technical Support Center: Purification of 2-Methylmorpholine-3-carboxamide Hydrochloride

Welcome to the technical support center for 2-Methylmorpholine-3-carboxamide hydrochloride. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methylmorpholine-3-carboxamide hydrochloride. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My crude 2-Methylmorpholine-3-carboxamide hydrochloride is a sticky oil or waxy solid after synthesis and work-up. How can I solidify it?

A1: This is a common issue with polar hydrochloride salts that may have residual solvents or impurities acting as plasticizers.

  • Initial Approach: Solvent Trituration. Before attempting a full recrystallization, try triturating the material. This involves stirring or sonicating the crude product as a suspension in a solvent in which it is poorly soluble.

    • Recommended Solvents: Start with non-polar solvents like diethyl ether, hexane, or ethyl acetate.[1] These can help remove less polar impurities and may induce crystallization.

    • Procedure: Add a small volume of the chosen solvent to your crude material. Stir vigorously with a spatula or use a sonicator. If the material solidifies, you can then filter it, wash with a small amount of cold solvent, and dry under vacuum.[2]

Q2: What are the best starting points for recrystallizing 2-Methylmorpholine-3-carboxamide hydrochloride?

A2: Due to its high polarity, a single-solvent recrystallization might be difficult. A two-solvent system is often more effective.[3] The ideal primary solvent (Solvent 1) should dissolve the compound when hot but not when cold. The secondary, or anti-solvent (Solvent 2), should be one in which the compound is insoluble.

  • Recommended Solvent Systems:

    • Isopropanol (Solvent 1) / Diethyl Ether (Solvent 2): Isopropanol is often a good choice for recrystallizing hydrochloride salts.[1]

    • Methanol (Solvent 1) / Ethyl Acetate (Solvent 2): Methanol is a strong solvent for polar compounds, and ethyl acetate can be an effective anti-solvent.

    • Ethanol (Solvent 1) / Isopropyl Acetate (Solvent 2): This offers another variation with different solubility and boiling point characteristics.[4]

  • Key Principle: The goal is to dissolve the compound in a minimum amount of hot Solvent 1 and then slowly add Solvent 2 at the boiling point until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly to promote the formation of pure crystals.[3]

Q3: I am having trouble purifying my compound using standard silica gel chromatography. Why is that?

A3: 2-Methylmorpholine-3-carboxamide hydrochloride is a highly polar, ionic compound. Its strong interaction with the acidic silanol groups on the surface of standard silica gel can lead to several problems:

  • Poor Elution: The compound may not move from the origin, even with highly polar mobile phases like 100% methanol.

  • Peak Tailing: Strong, irreversible binding can cause significant tailing of the eluted peak, leading to poor separation.

  • On-column Degradation: The acidic nature of silica gel might promote hydrolysis of the amide or other side reactions.

Alternative Chromatographic Strategies:

  • Reverse-Phase Chromatography (C18): This is often the best choice for polar compounds. Use a mobile phase of water and methanol or acetonitrile with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

  • Ion-Exchange Chromatography: Since the compound is a salt, an ion-exchange resin like a strong cation exchanger (SCX) can be very effective for capture and release purification.[5]

  • Neutral or Basic Alumina: If you must use normal-phase chromatography, consider switching from silica to neutral or basic alumina, which can reduce the strong acidic interactions.

Q4: How can I assess the purity of my final product?

A4: A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.

    • Method: A C18 reverse-phase column is a good starting point.[6]

    • Detection: If your compound has a poor UV chromophore, you may need to use alternative detection methods like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[6] Alternatively, derivatization with a UV-active tag can be employed.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying any residual solvents or major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the mass of the main component and any impurities, which can provide clues to their structure.[6]

II. Troubleshooting Guide

This section provides in-depth solutions to specific experimental problems.

Problem 1: Oiling Out During Recrystallization

Scenario: You have dissolved your compound in a hot solvent and upon cooling or addition of an anti-solvent, instead of forming crystals, it separates as an oil.

Causality: Oiling out occurs when the solubility of the compound in the solvent is too high at a given temperature, or when the solution becomes supersaturated too quickly. The compound comes out of solution above its melting point (or the melting point of a solvate), forming a liquid phase instead of a solid crystal lattice.

Troubleshooting Workflow:

G start Compound Oils Out step1 Re-heat the solution to re-dissolve the oil. start->step1 step2 Add more of the primary solvent (Solvent 1). step1->step2 If solution is too concentrated step3 Allow the solution to cool much more slowly. (e.g., in a dewar or insulated bath) step2->step3 step4 Scratch the inside of the flask with a glass rod. step3->step4 If no nucleation success Crystals Form step3->success Success fail Still Oils Out step3->fail If slow cooling fails step5 Add a seed crystal from a previous batch. step4->step5 If scratching fails step4->success Success step5->success step6 Consider a different solvent system. fail->step6

Caption: Decision workflow for troubleshooting oiling out during recrystallization.

Detailed Steps:

  • Re-heat and Dilute: Warm the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the primary (good) solvent to reduce the overall concentration.[3]

  • Slow Cooling is Crucial: Rapid cooling is a primary cause of oiling out. Insulate the flask (e.g., by placing it in a warm water bath that is allowed to cool to room temperature, or wrapping it in glass wool) to ensure the temperature drops very slowly. Crystal nucleation is a thermodynamically controlled process that requires time.[8]

  • Induce Nucleation: If the solution remains clear upon slow cooling, nucleation may be the barrier.

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a surface for crystal growth to begin.

    • Seeding: If you have a small amount of pure, solid material from a previous attempt, add a single tiny crystal to the cooled, supersaturated solution. This will act as a template for crystallization.

Problem 2: A Persistent Impurity Remains After Recrystallization

Scenario: HPLC or NMR analysis shows a persistent impurity at a similar level even after multiple recrystallization attempts.

Causality: This suggests that the impurity has very similar solubility properties to your desired compound in the chosen solvent system. It may be a diastereomer or a closely related analog. It is also possible that the impurity is co-crystallizing with your product.

Solutions:

StrategyDescriptionWhen to Use
Change Solvent System The solubility of two different compounds will rarely change in the exact same way across different solvents. Switching to a completely different solvent system (e.g., from alcohol/ether to acetonitrile/water) can alter the relative solubilities enough to leave the impurity behind in the mother liquor.[9]When the impurity is a known, structurally different molecule.
pH-Based Extraction Convert the hydrochloride salt back to the free base using a mild base (e.g., NaHCO₃ solution). Extract the free base into an organic solvent (like dichloromethane or ethyl acetate). Wash the organic layer to remove more polar impurities. Then, reform the HCl salt by adding a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol). This process can remove impurities with different pKa values.[1][4]When you suspect acidic or basic impurities.
Preparative Chromatography For high-value materials or very difficult separations, preparative HPLC (likely reverse-phase) is the most powerful tool. It offers the highest resolution to separate closely related compounds.When recrystallization and extractions fail, and high purity (>99%) is required.
Derivatization In some cases, it may be easier to purify a derivative of the compound. For example, protecting the morpholine nitrogen with a Boc group could make the molecule less polar and more amenable to normal-phase chromatography. The protecting group is then removed as a final step.[10]As a last resort, when other methods are ineffective.
Problem 3: Low Recovery of Material

Scenario: You obtain a pure product, but the yield after purification is very low.

Causality: Low recovery can be due to several factors, from using too much solvent during recrystallization to product loss during transfers and filtration.

Optimization Workflow:

G start Low Recovery step1 Recrystallization Check: - Used minimum hot solvent? - Cooled sufficiently? start->step1 step2 Analyze Mother Liquor (e.g., by TLC or HPLC) step1->step2 step3 Product in Mother Liquor? step2->step3 step4 Yes: Concentrate mother liquor and perform a second crop recrystallization. step3->step4 Yes step5 No: Check for losses during transfers, filtration, and drying. step3->step5 No end Recovery Optimized step4->end improve Improve Technique: - Pre-rinse filters with solvent - Ensure complete transfers step5->improve improve->end

Caption: Workflow for diagnosing and improving low recovery in purification.

Key Optimization Points:

  • Minimize Solvent Volume: During recrystallization, use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Any excess solvent will retain some of your product in solution even after cooling, reducing your yield.[3]

  • Ensure Complete Precipitation: Make sure the crystallization mixture is thoroughly cooled. Placing it in an ice bath or even a freezer for a period after it has reached room temperature can significantly increase the amount of product that crystallizes out.[9]

  • Wash Crystals Sparingly: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[3]

  • Recover from Mother Liquor: Don't discard the mother liquor (the filtrate) immediately. Concentrate it by about half and cool it again to obtain a second crop of crystals. This second crop may be slightly less pure but can be combined with the first or repurified separately.

III. References

  • Method for purifying cis-2, 6-dimethyl morpholine. (n.d.). Google Patents. Retrieved from

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved from [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Study of Different Crystal Habits Formed by Recrystallization Process and Study Effect of Variables. (2008). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]

  • Salt Selection in Drug Development. (2021). Pharmaceutical Technology. Retrieved from [Link]

  • Crystallization and transformation of pharmaceutical solid forms. (2012). Academic Journals. Retrieved from [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. (n.d.). PMC. Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Retrieved from [Link]

Sources

Troubleshooting

Improving the stability of 2-Methylmorpholine-3-carboxamide hydrochloride in solution

The following guide serves as a specialized Technical Support Center for researchers working with 2-Methylmorpholine-3-carboxamide hydrochloride (2-MM-3-C HCl) . This guide is structured to address the unique physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Methylmorpholine-3-carboxamide hydrochloride (2-MM-3-C HCl) .

This guide is structured to address the unique physicochemical challenges of this molecule: stereochemical instability (epimerization) and amide hydrolysis .

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Solution Stability & degradation Mitigation

Executive Technical Summary

2-Methylmorpholine-3-carboxamide HCl is a chiral heterocyclic building block. Its stability in solution is governed by two competing degradation pathways:

  • C3-Epimerization: The proton at the C3 position (alpha to the carbonyl) is acidic. If the morpholine nitrogen is deprotonated (free base form), it can facilitate proton abstraction at C3, leading to thermodynamic equilibration (racemization or epimerization).

  • Amide Hydrolysis: Conversion of the carboxamide to the carboxylic acid. This is catalyzed by both strong acid (pH < 2) and base (pH > 8).

The "Goldilocks" Zone: Stability is maximized when the morpholine nitrogen remains protonated (blocking epimerization) but the solution is not so acidic that it catalyzes amide hydrolysis. Target pH: 4.5 – 5.5.

Stability Data & Specifications

The following data represents expected stability profiles based on structural analogues (morpholine-3-carboxamides) and amide bond kinetics.

Table 1: pH-Dependent Stability Profile (25°C)
pH ConditionDominant SpeciesPrimary Degradation RiskEstimated

(Shelf-life)
pH 1.0 - 2.0 Fully Protonated (

)
Acid Hydrolysis (Amide

Acid)
< 24 Hours
pH 4.5 - 5.5 Fully Protonated (

)
Minimal (Optimal Stability)> 14 Days
pH 7.4 (PBS) Mixed (

/

)
Epimerization (Slow)24 - 48 Hours
pH > 9.0 Free Base (

)
Base Hydrolysis & Rapid Epimerization < 4 Hours
Table 2: Solvent Compatibility Matrix
Solvent SystemCompatibilityTechnical Note
Water (Unbuffered) Moderate Dissolving the HCl salt lowers pH naturally. Stable short-term, but uncontrolled acidity may trigger hydrolysis long-term.
10mM Acetate Buffer (pH 5.0) High Recommended. Maintains protonation of the morpholine ring without excess acid catalysis.
DMSO / DMF Moderate Good solubility, but hygroscopic nature can introduce water, triggering hydrolysis. Store under Argon.
Methanol/Ethanol Low Risk of transamidation (solvolysis) to the methyl/ethyl ester over time.

Troubleshooting Guide (FAQ)

Q1: I dissolved the HCl salt in PBS (pH 7.4), and I see a "shoulder" peak appearing on HPLC after 24 hours. What is this?

Diagnosis: This is likely C3-Epimerization . Mechanism: At pH 7.4, you are near the pKa of the morpholine nitrogen (estimated pKa ~6.5–7.5 due to the electron-withdrawing amide). A significant fraction of the molecule exists as the free base. The unprotonated nitrogen can act as an intramolecular base or simply allow the C3-proton to be abstracted more easily, inverting the stereocenter. Solution: Switch to a Citrate or Acetate buffer at pH 5.0 . This forces the nitrogen into its protonated ammonium form, which inductively destabilizes the transition state for deprotonation at C3, effectively "locking" the stereochemistry.

Q2: My LC-MS shows a mass shift of +1 Da (hydrolysis product). Is this temperature or pH related?

Diagnosis: This is Amide Hydrolysis (Conversion to Carboxylic Acid,


Mass +1 Da).
Root Cause: 
  • If pH is low (< 3): Acid-catalyzed hydrolysis.

  • If pH is high (> 8): Base-catalyzed hydrolysis. Solution:

  • Check the pH of your stock solution. If you dissolved the HCl salt in pure water at high concentration, the pH might be < 2.0.

  • Neutralize slightly: Adjust to pH 4.5–5.0 using weak NaOH or switch to a buffered system.

  • Temperature: Amide hydrolysis is temperature-dependent. Store stock solutions at -20°C , not 4°C.

Q3: Can I store the stock solution in Methanol?

Diagnosis: Solvolysis Risk. Analysis: Primary amides in methanol can undergo alcoholysis to form the methyl ester, especially in the presence of the HCl counter-ion (which acts as an acid catalyst). Solution: Use Acetonitrile (ACN) or DMSO for organic stock solutions. Avoid primary alcohols (MeOH, EtOH) for long-term storage of amide-HCl salts.

Validated Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to empirically define the stability window for your specific batch.

Objective: Determine


 for degradation at varying pH.

Materials:

  • 2-MM-3-C HCl (10 mg)

  • Buffers: 0.1N HCl (pH 1), Acetate (pH 5), Phosphate (pH 7.4), Borate (pH 9), 0.1N NaOH (pH 13).

  • HPLC-UV/MS.

Workflow:

  • Preparation: Prepare a 1 mg/mL stock of 2-MM-3-C HCl in water.

  • Spiking: Dilute the stock 1:10 into each buffer listed above (Final conc: 0.1 mg/mL).

  • Incubation:

    • Set A: Ambient Temperature (25°C).

    • Set B: Heat Stress (60°C).

  • Sampling: Inject samples at T=0, T=4h, T=24h, and T=48h.

  • Analysis:

    • Monitor for Loss of Parent (Area %).

    • Monitor for New Peak (Acid) : RRT ~0.8-0.9 (more polar).

    • Monitor for New Peak (Epimer) : RRT ~1.05-1.10 (often resolves on chiral columns or C18 with careful gradient).

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways and the logic behind the recommended pH 5.0 stabilization strategy.

StabilityPathways Fig 1. Degradation Pathways of 2-Methylmorpholine-3-carboxamide. Note: Stability is achieved by maintaining the protonated ammonium form to prevent epimerization. cluster_0 Optimal Stability Zone (pH 4.5 - 5.5) Protonated Protonated Species (Ammonium Salt) Stable Stereocenter Acid Acid Hydrolysis (pH < 2.0) Protonated->Acid Excess H+ FreeBase Free Base Species (Deprotonated Nitrogen) pH > 7.0 Protonated->FreeBase pH Increase (> pKa ~6.5) HydrolysisProd Carboxylic Acid (Hydrolysis Product) Acid->HydrolysisProd Slow Epimer C3-Epimer (Stereochemical Scramble) FreeBase->Epimer Rapid (Alpha-Proton Abstraction) FreeBase->HydrolysisProd Base Catalysis (OH-)

Caption: Fig 1. Degradation Pathways of 2-Methylmorpholine-3-carboxamide. Stability is achieved by maintaining the protonated ammonium form to prevent epimerization.

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1]

  • Smith, R.M.[2] & Hansen, D.E. (1998) .[2][3] The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society.[2][3][4] (Demonstrates the U-shaped stability profile of amides).

  • Bordwell pKa Table . Acidity in DMSO and Water. (Reference for estimating morpholine/amide pKa shifts).

  • Clayden, J., et al. Organic Chemistry. "Hydrolysis of Amides in Acid and Base". (Foundational mechanism for amide stability).

Sources

Optimization

Optimizing reaction conditions for 2-Methylmorpholine-3-carboxamide hydrochloride

Technical Support Center: 2-Methylmorpholine-3-carboxamide Hydrochloride Welcome to the technical support guide for 2-Methylmorpholine-3-carboxamide hydrochloride. This document is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methylmorpholine-3-carboxamide Hydrochloride

Welcome to the technical support guide for 2-Methylmorpholine-3-carboxamide hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of working with this compound and optimize your reaction conditions for yield, purity, and scalability.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, handling, and storage of 2-Methylmorpholine-3-carboxamide hydrochloride and its precursors.

Q1: What is the role of the hydrochloride salt in this compound?

A: The hydrochloride salt form serves several critical functions. It protonates the basic morpholine nitrogen, which significantly increases the compound's crystallinity and melting point, making it an easier-to-handle solid.[1] This salt formation also enhances solubility in aqueous or protic solvents, which can be advantageous for certain reaction conditions or for purification steps like aqueous extraction to remove non-basic impurities.[1]

Q2: What are the primary safety concerns when handling 2-Methylmorpholine-3-carboxamide hydrochloride and its reagents?

A: Like many substituted morpholines and their hydrochloride salts, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2] When performing the amidation reaction, especially with reagents like thionyl chloride to form an acid chloride intermediate, all work must be conducted in a certified chemical fume hood due to the release of corrosive and toxic gases (e.g., HCl, SO₂).

Q3: How should 2-Methylmorpholine-3-carboxamide hydrochloride be stored for long-term stability?

A: The compound should be stored in a tightly sealed container in a dry, well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2][3] Its hygroscopic nature means that exposure to moisture can lead to clumping and potential degradation over time.

Q4: Can I use a different base for the amidation step?

A: Yes, while triethylamine (TEA) is commonly used, other non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can be suitable alternatives. Inorganic bases like potassium carbonate can also be used, particularly in polar aprotic solvents, but may result in slower reaction rates due to their limited solubility in some organic solvents.[4] The choice of base can impact reaction kinetics and the impurity profile, so it may require optimization.

Reaction Optimization & Troubleshooting Guide

This guide is structured to provide direct answers to potential issues encountered during the synthesis of 2-Methylmorpholine-3-carboxamide hydrochloride, which typically involves the amidation of a suitable precursor like Methyl 2-methylmorpholine-3-carboxylate.

Workflow for Synthesis and Troubleshooting

start_node Start: Methyl 2-methylmorpholine-3-carboxylate HCl step1 Step 1: Neutralization (Free-Basing) start_node->step1 step2 Step 2: Amidation with Ammonia Source step1->step2 step3 Step 3: Work-up & Crude Isolation step2->step3 ts1 Issue: Low Yield step2->ts1 Check after Step 2 ts2 Issue: Starting Material Remains step2->ts2 step4 Step 4: Purification step3->step4 ts3 Issue: Impurity Formation step3->ts3 Check after Step 3 end_node Product: 2-Methylmorpholine-3-carboxamide HCl step4->end_node ts4 Issue: Purification Difficulty step4->ts4 Check during Step 4

Caption: General workflow for synthesis with key troubleshooting checkpoints.

Q5: My reaction yield is consistently low. What are the primary factors to investigate?

A: Low yield in an amidation reaction can stem from several sources. Here is a breakdown of potential causes and solutions:

  • Cause 1: Incomplete Reaction: The direct amidation of an ester can be slow. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] If starting material remains, consider extending the reaction time or increasing the temperature. For instance, if running the reaction at room temperature, consider heating to 40-50 °C.

  • Cause 2: Inefficient Activation: Esters are moderately reactive towards amidation. More reactive intermediates can significantly improve yields.

    • Solution: Convert the parent carboxylic acid to a more reactive species. A common strategy is to first activate the carboxylic acid with a coupling agent like HATU or HOBt, or convert it to an acid chloride using thionyl chloride or oxalyl chloride before introducing the amine.[6][7] This creates a more electrophilic carbonyl carbon, accelerating the reaction.

  • Cause 3: Poor Nucleophilicity of Ammonia Source: The concentration and delivery method of your ammonia source are critical.

    • Solution: Using a saturated solution of ammonia in an organic solvent (e.g., 7N NH₃ in Methanol) is often more effective than bubbling ammonia gas, as it provides a higher, more consistent concentration of the nucleophile. Ensure the ammonia solution is fresh, as its concentration can decrease over time.

  • Cause 4: Product Loss During Work-up: The product, being a hydrochloride salt, may have some water solubility.

    • Solution: When performing an aqueous wash, ensure the organic layer is thoroughly extracted multiple times. If the product has significant aqueous solubility, consider a back-extraction of the aqueous layers. Alternatively, saturating the aqueous phase with sodium chloride can decrease the solubility of the product and improve its partitioning into the organic layer.

Q6: I see a significant amount of the starting ester in my crude product. How can I drive the reaction to completion?

A: This is a common issue, particularly with less reactive esters.

  • Cause 1: Unfavorable Equilibrium: Amidation is a reversible reaction. The alcohol byproduct (methanol, in the case of a methyl ester) can participate in a reverse reaction.

    • Solution: Use a large excess of the ammonia source (e.g., 5-10 equivalents) to push the equilibrium towards the product side. If feasible, performing the reaction in a sealed vessel at elevated temperatures can also help drive it to completion.

  • Cause 2: Insufficient Temperature: The activation energy for direct amidation of an unactivated ester can be high.

    • Solution: As detailed in the table below, systematically increase the reaction temperature. Start from room temperature and increase in 15-20 °C increments, monitoring for both consumption of starting material and formation of degradation impurities.

ParameterCondition A (Baseline)Condition B (Optimized)Condition C (Aggressive)Rationale
Temperature Room Temp (~25 °C)50 °C80 °CIncreases reaction rate, but may also promote side reactions if too high.[8]
NH₃ Equivalents 3 eq.5-7 eq.10+ eq.Le Chatelier's principle; drives equilibrium towards product formation.
Solvent MethanolTHF or DioxaneTolueneUsing a less protic, higher-boiling solvent can be beneficial for higher temp reactions.[8]
Reaction Time 12 hours24 hours48+ hoursAllows slower reactions more time to reach completion.

Q7: My final product is difficult to purify and contains persistent impurities. What are they and how can I remove them?

A: Impurities often arise from side reactions or unreacted starting materials.

  • Potential Impurity 1: Unreacted Starting Ester: As discussed, this is a common impurity.

    • Removal Strategy: Recrystallization is often effective.[9] Choose a solvent system where the carboxamide product has lower solubility than the ester starting material, especially at cooler temperatures. A mixture like isopropanol/diethyl ether or ethanol/ethyl acetate could be a good starting point.

  • Potential Impurity 2: Ring-Opened Byproducts: Under harsh conditions (e.g., very high temperatures or presence of strong acids/bases), the morpholine ring can be susceptible to cleavage.

    • Removal Strategy: These impurities often have very different polarities. Flash column chromatography on silica gel is the most effective method for their removal. A gradient elution from a non-polar solvent (e.g., ethyl acetate) to a more polar one (e.g., methanol, often with a small amount of triethylamine to keep the morpholine nitrogen deprotonated) should provide good separation.

  • Troubleshooting Purification:

    • Problem: Oily product that won't crystallize.

    • Solution: The product may be contaminated with residual solvent or an impurity that is acting as a crystallization inhibitor. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification and wash away non-polar impurities. If that fails, re-dissolve the oil and attempt to precipitate it as the hydrochloride salt by adding a solution of HCl in a non-polar solvent like ether or dioxane.[10]

Experimental Protocol: Synthesis of 2-Methylmorpholine-3-carboxamide Hydrochloride

This protocol describes a two-step procedure starting from Methyl 2-methylmorpholine-3-carboxylate hydrochloride.

Step-by-Step Methodology

reagents Reagents: - Methyl 2-methylmorpholine-3-carboxylate HCl - 7N NH3 in MeOH - Dichloromethane (DCM) - Anhydrous Na2SO4 - HCl in Dioxane step1 Amidation: - Dissolve starting material in 7N NH3/MeOH - Stir in sealed vessel at 50°C reagents->step1 monitor Monitor by TLC/LC-MS (Check for SM disappearance) step1->monitor step2 Work-up: - Concentrate in vacuo - Redissolve in DCM - Dry with Na2SO4 monitor->step2 Reaction Complete step3 Salt Formation & Isolation: - Add 4M HCl in Dioxane - Filter precipitate - Wash with ether step2->step3 product Final Product: - Dry under vacuum step3->product

Caption: Step-by-step synthesis and isolation workflow.

1. Materials & Reagents:

  • Methyl 2-methylmorpholine-3-carboxylate hydrochloride (1.0 eq)

  • 7N Ammonia solution in Methanol (7-10 eq)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

2. Reaction Procedure (Amidation):

  • To a pressure-rated glass vessel, add Methyl 2-methylmorpholine-3-carboxylate hydrochloride (e.g., 5.0 g).

  • Add the 7N solution of ammonia in methanol (e.g., 7-10 molar equivalents relative to the ester).

  • Seal the vessel tightly. Caution: Ensure the vessel is rated to handle the pressure that will develop upon heating.

  • Stir the mixture at 50 °C.

  • Self-Validation Checkpoint: After 12-16 hours, cool the reaction to room temperature, carefully vent the vessel, and take a small aliquot for analysis (TLC or LC-MS) to check for the consumption of the starting ester. If the reaction is incomplete, reseal the vessel and continue heating, monitoring every 6-8 hours.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia.

  • Dissolve the resulting residue in dichloromethane (DCM).

  • Dry the DCM solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again to yield the crude free-base of the carboxamide, likely as an oil or waxy solid.

  • If significant impurities are detected by LC-MS, purify the crude material by flash column chromatography at this stage.

4. Hydrochloride Salt Formation and Isolation:

  • Dissolve the crude 2-Methylmorpholine-3-carboxamide in a minimal amount of a suitable solvent like ethyl acetate or DCM.

  • Slowly add a 4M solution of HCl in 1,4-dioxane dropwise with stirring.

  • A precipitate should form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30-60 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove residual solvent and non-basic impurities.

  • Dry the white to off-white solid under high vacuum to a constant weight. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

References

  • National Center for Biotechnology Information. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Available from: [Link]

  • ResearchGate. Reactions for optimization studies. Reagents and Conditions i) N-methyl morpholine and isobutyl chloroformate. Available from: [Link]

  • ChemRxiv. A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. Available from: [Link]

  • National Center for Biotechnology Information. 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. PubMed. Available from: [Link]

  • The Journal of Organic Chemistry. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Available from: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • Google Patents. CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.
  • Journal of Medicinal Chemistry. Discovery and Optimization of a Series of Novel Morpholine-Containing USP1 Inhibitors. Available from: [Link]

  • ETH Zurich Research Collection. Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • University College Cork. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available from: [Link]

  • National Center for Biotechnology Information. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. Available from: [Link]

  • ResearchGate. Can anyone help with the synthesis of a secondary amide from carboxylic acid?. Available from: [Link]

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available from: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • National Center for Biotechnology Information. Methyl morpholine-2-carboxylate. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

Sources

Troubleshooting

Technical Support Guide: Managing the Hygroscopicity of Morpholine Hydrochloride Salts

Welcome to the technical support center for handling and managing morpholine hydrochloride salts. As a compound frequently used in organic synthesis and pharmaceutical development, its inherent hygroscopicity presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and managing morpholine hydrochloride salts. As a compound frequently used in organic synthesis and pharmaceutical development, its inherent hygroscopicity presents a significant challenge that can impact experimental reproducibility, product stability, and overall quality.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, troubleshooting-oriented answers to common questions and issues encountered in the lab.

Section 1: Understanding the Core Problem

This section addresses the fundamental nature of hygroscopicity as it relates to morpholine hydrochloride.

Q1: What is hygroscopicity and why is my morpholine hydrochloride sample so susceptible to it?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[3] Morpholine hydrochloride's susceptibility is rooted in its molecular structure. The morpholine ring contains polar ether and secondary amine groups, while the hydrochloride salt form introduces an ionic component.[1][2] This combination creates a high affinity for polar water molecules, facilitating hydrogen bonding and leading to moisture uptake, especially at elevated relative humidity (RH).[4] While the hydrochloride salt form is often chosen to enhance aqueous solubility, it can inadvertently increase the compound's hygroscopicity compared to its free base form.[4][5]

Q2: What are the potential consequences of uncontrolled moisture absorption for my experiments?

A: Uncontrolled moisture absorption can lead to a cascade of physical and chemical problems that compromise the integrity of your sample and the validity of your results.[5] These issues range from simple handling difficulties to significant degradation that can alter the compound's therapeutic performance.[6]

Issue Category Specific Consequence Impact on Research & Development
Physical Changes Caking, clumping, and loss of flowability.Inaccurate weighing, poor dose uniformity in formulations, and processing difficulties (e.g., clogged machinery).[7]
Change in crystal structure (polymorphic transformation) or conversion to a hydrate form.[8][9]Alters dissolution rate, bioavailability, and mechanical properties of the solid.
Chemical Stability Hydrolysis or chemical degradation of the active pharmaceutical ingredient (API).[10][11]Loss of potency, formation of impurities, and potential toxicity.[7] Compromises shelf-life.[12]
Disproportionation (conversion of the salt back to its less soluble free base).[13]Drastic reduction in solubility and dissolution rate, leading to failed bioavailability.
Performance Altered dissolution rate and profile.Inconsistent and unpredictable drug release, affecting pharmacokinetic studies and therapeutic efficacy.
Q3: How can I visually identify if my sample has absorbed excessive moisture?

A: While quantitative analysis is necessary for confirmation, visual inspection can provide the first clues. Look for a change in the powder's appearance from a free-flowing, dry powder to a clumpy, sticky, or even wet-looking material.[5][7] In severe cases, you might observe the formation of visible droplets or a complete deliquescence, where the solid dissolves in the absorbed water to form a solution.

Section 2: Accurate Quantification of Moisture Content

If you suspect moisture uptake, the first step is to quantify it. This section provides guidance on selecting the appropriate analytical method and a detailed protocol for the industry-standard technique.

Q4: My morpholine hydrochloride powder is clumping. How can I accurately determine its water content?

A: The most reliable and widely accepted method for determining water content in pharmaceutical substances is Karl Fischer Titration (KFT) .[9][14] This technique is highly specific to water and is considered the gold standard, offering high accuracy and precision.[15] Unlike the Loss on Drying (LOD) method, which measures all volatile components, KFT selectively quantifies water, making it ideal for analyzing APIs like morpholine hydrochloride.[16]

Workflow: Selecting the Correct Moisture Analysis Method

The choice of KFT method depends on the expected water content and the nature of your sample. This workflow helps guide your decision.

G start Start: Suspect Moisture in Sample q_water_content Expected Water Content? start->q_water_content q_solubility Is sample soluble in KF alcohol solvent? q_water_content->q_solubility High (>1%) q_water_content->q_solubility Low (<1%) q_side_reaction Does sample react with KF reagents? q_solubility->q_side_reaction Yes oven Use KF Oven Method q_solubility->oven No volumetric Use Volumetric KFT q_side_reaction->volumetric No (High Water) coulometric Use Coulometric KFT q_side_reaction->coulometric No (Low Water) q_side_reaction->oven Yes

Caption: Decision tree for selecting the appropriate Karl Fischer Titration method.

Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration

This protocol outlines the standard procedure for determining water content in a soluble solid sample like morpholine hydrochloride.

Objective: To accurately quantify the percentage of water (% w/w) in a morpholine hydrochloride sample.

Materials:

  • Volumetric Karl Fischer Titrator

  • Titration cell

  • Calibrated analytical balance

  • Anhydrous methanol or appropriate KF solvent

  • Composite 5 Karl Fischer reagent (or equivalent one-component titrant)

  • Sodium tartrate dihydrate (for titrant standardization)

  • Sample syringe or weighing boat

Procedure:

  • Titrant Standardization:

    • Add approximately 30-40 mL of anhydrous methanol to the clean, dry titration vessel.

    • Pre-titrate the solvent with the KF reagent until the electrometric endpoint is reached and stable. This removes any residual moisture in the solvent.

    • Accurately weigh 100-150 mg of sodium tartrate dihydrate (which has a stoichiometric water content of 15.66%) and add it to the vessel.[14]

    • Titrate the sample with the KF reagent to the endpoint.

    • Calculate the water equivalence factor (F) of the reagent in mg H₂O/mL. Repeat at least twice more and use the average value.

  • Sample Analysis:

    • Ensure the solvent in the titration vessel is neutralized (perform pre-titration if necessary).

    • Accurately weigh a suitable amount of the morpholine hydrochloride sample (typically 200-500 mg, depending on expected water content) and quickly transfer it to the titration vessel.

    • Allow the sample to dissolve completely with stirring.

    • Titrate the sample with the standardized KF reagent to the electrometric endpoint.

    • Record the volume of titrant consumed (V).

  • Calculation:

    • Calculate the percentage of water in the sample using the formula: % Water (w/w) = (V * F) / (Weight of Sample in mg) * 100

Self-Validation Check: The repeatability of your standardization and sample measurements should be within acceptable limits (e.g., RSD < 2%). A stable endpoint and consistent results are key indicators of a valid measurement.

Q5: When should I use Coulometric KFT or the KF Oven method?

A: The choice depends on your sample's characteristics.

Method Best For Principle Considerations
Volumetric KFT Samples with higher water content (0.1% to 100%).[12]Iodine is added via a burette in a titrant of known concentration.[9]Faster for high water content but requires regular titrant standardization.
Coulometric KFT Samples with very low/trace water content (1 ppm to 5%).[12][16]Iodine is generated electrochemically in situ from an iodide-containing reagent.[9]More sensitive and doesn't require titrant standardization, but slower for high water content.
KF Oven Method Insoluble samples, samples that react with KF reagents, or substances that release water slowly or at high temperatures.[12]The sample is heated in an oven, and the released water is carried by a dry inert gas into the titration cell for analysis (either volumetric or coulometric).[12]Prevents sample matrix interference with the KFT reaction. Requires temperature optimization.
Section 3: Proactive Management and Mitigation

Preventing moisture uptake is always preferable to dealing with its consequences. This section details the best practices for storage, handling, and formulation.

Q6: What are the immediate best practices for storing and handling morpholine hydrochloride?

A: A robust "chain of custody" for your hygroscopic material is critical to prevent moisture exposure from the moment it's received until it's used in an experiment.[5][17]

  • Controlled Environment: Store the material in a controlled environment with low relative humidity (RH), ideally below 40% RH.[7] This can be achieved using desiccator cabinets, glove boxes with controlled nitrogen atmosphere, or dedicated low-humidity rooms.

  • Proper Packaging: Keep the compound in its original, moisture-barrier packaging (e.g., foil-lined bags, amber glass bottles with tight-fitting caps) until the moment of use.[18] For long-term storage, consider adding a desiccant pouch inside a secondary, sealed container.

  • Minimize Exposure: When weighing or handling the material, do so quickly in a low-humidity environment. Avoid leaving containers open to ambient air for extended periods.

  • Aliquotting: Upon receiving a new batch, consider immediately aliquotting it into smaller, single-use quantities in appropriate sealed containers. This prevents repeated exposure of the bulk material to the atmosphere.

Workflow: Protecting a Hygroscopic Sample

This diagram illustrates the ideal workflow for maintaining the integrity of a moisture-sensitive compound like morpholine hydrochloride.

G cluster_0 Receiving & Initial Storage cluster_1 Preparation & Handling cluster_2 Experimental Use receive Receive Sample in Moisture-Barrier Packaging inspect Inspect Seal Integrity receive->inspect store_initial Store in Low RH Chamber (<40% RH) inspect->store_initial transfer Transfer to Glove Box or Low-Humidity Balance Hood store_initial->transfer weigh Quickly Weigh Sample transfer->weigh reseal Immediately & Tightly Reseal Container weigh->reseal use_return Return Sealed Container to Low RH Storage reseal->use_return use Add to Reaction/Formulation use->use_return

Caption: Ideal handling workflow for hygroscopic materials.

Q7: My process requires exposing the salt to ambient conditions. Can formulation strategies reduce its inherent hygroscopicity?

A: Yes. If procedural changes are not feasible, you can modify the formulation at the molecular or particle level to make the product more robust against humidity. Several strategies are commonly employed in the pharmaceutical industry.[3][6][8]

Strategy Mechanism of Action Advantages Disadvantages
Co-crystallization A stabilizing co-former is introduced to alter the crystal lattice, creating a new solid form with different (and hopefully lower) hygroscopicity.[19][[“]][[“]]Highly effective; can significantly improve physical stability without changing the active molecule itself.[4]Requires screening for suitable co-formers; regulatory pathway can be more complex than a simple formulation.
Co-processing with Excipients The morpholine hydrochloride is blended with non-hygroscopic or hydrophobic excipients (e.g., certain starches, mannitol).[10][[“]][[“]]Simple to implement using standard pharmaceutical processes like dry granulation.May not completely eliminate hygroscopicity; effectiveness depends on the excipient ratio and properties.
Film Coating / Encapsulation A thin polymer film is applied to the particles or final dosage form, creating a physical barrier between the hygroscopic core and the environment.[3][8][[“]]Provides an excellent moisture barrier; can also be used to control drug release.[18]Adds a process step and cost; coating defects can compromise protection.
Q8: Could changing the salt form of morpholine solve the hygroscopicity issue?

A: Potentially, yes. This is a fundamental strategy in drug development.[22] Preparing a different salt (e.g., a mesylate, tosylate, or citrate salt) can result in a crystal form that is significantly less hygroscopic than the hydrochloride.[4]

However, this is not a simple substitution. Causality: The counterion directly influences the crystal lattice energy and the overall physicochemical properties of the salt. Trade-offs: While you might solve the hygroscopicity problem, you could negatively impact other critical attributes like aqueous solubility, dissolution rate, and even bioavailability.[4][23] Therefore, a comprehensive salt screening and selection process is required to find the optimal balance of all desired properties.[22]

Section 4: Troubleshooting Common Experimental Issues

This section links common laboratory problems back to the hygroscopic nature of morpholine hydrochloride.

Q9: I'm seeing inconsistent results in my dissolution studies. Could hygroscopicity be the cause?

A: Absolutely. If your morpholine hydrochloride has absorbed moisture, it can significantly impact dissolution in several ways:

  • Physical State Change: The absorbed water can act as a plasticizer, potentially inducing a phase transition from a crystalline to a less stable amorphous form, or to a hydrate, each having a different dissolution rate.[8]

  • Particle Agglomeration: Caked or clumped powder will have a reduced effective surface area, slowing down the rate at which it dissolves.

  • Disproportionation: In a dissolution medium, high localized water concentration on the particle surface can cause the salt to convert to its less soluble free base, leading to incomplete dissolution.[13]

Troubleshooting Step: Measure the water content of the specific batch of material used in the dissolution tests via Karl Fischer Titration. Compare this to the specification and to batches that gave expected results.

Q10: My morpholine hydrochloride salt is degrading faster than expected on stability testing. What should I investigate?

A: If you observe accelerated degradation, especially in stability chambers with elevated humidity (e.g., 40°C/75% RH), moisture-induced degradation is a prime suspect.[11][24]

Investigation Workflow:

  • Confirm Water Content: Use KFT to determine the water content of the stability samples. An increase over time confirms moisture ingress.

  • Analyze for Degradants: Use a stability-indicating HPLC method to identify and quantify impurities. Look for degradants that are characteristic of hydrolysis.

  • Review Packaging: Scrutinize the packaging used for the stability study. Was it sufficiently protective against moisture vapor transmission?[18]

  • Evaluate Formulation: If the API is in a formulation, consider the hygroscopicity of the excipients. Hygroscopic excipients can draw moisture into the product, creating a microenvironment that accelerates the degradation of the API.[10]

By systematically controlling for moisture, from initial handling to final formulation, you can ensure the integrity, stability, and reliable performance of morpholine hydrochloride salts in your research and development activities.

References
  • Lee, E. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Available at: [Link]

  • Lee, E. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Available at: [Link]

  • Lee, E. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. Available at: [Link]

  • Solubility of Things. (n.d.). Morpholine hydrochloride. Solubility of Things. Available at: [Link]

  • Bohrium. (2022). Formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper. Available at: [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Consensus. Available at: [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus. Available at: [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Pharmaguideline. Available at: [Link]

  • Ocean Optics. (n.d.). NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. Ocean Optics. Available at: [Link]

  • ResearchGate. (n.d.). Water determination. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at: [Link]

  • Lee, E. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

  • Taylor & Francis. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis. Available at: [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available at: [Link]

  • SMT Dry Cabinets. (2025). Protecting Pharmaceuticals from Humidity's Wrath. SMTDryBoxes. Available at: [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps. Available at: [Link]

  • Merck Index. (n.d.). Morpholine. Merck Index. Available at: [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chemie.de. Available at: [Link]

  • ResearchGate. (n.d.). Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Stability of [(N-morpholine)metylene]daunorubicin hydrochloride in solid state. ResearchGate. Available at: [Link]

  • Wu, Y. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. LinkedIn. Available at: [Link]

  • Haddrell, A. E., et al. (2014). Control over hygroscopic growth of saline aqueous aerosol using Pluronic polymer additives. ScienceDirect. Available at: [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Adrag GmbH. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Adrag GmbH. Available at: [Link]

  • Letters in High Energy Physics. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. Available at: [Link]

  • MadgeTech. (2018). The Effects of Humidity on Pharmaceuticals. MadgeTech. Available at: [Link]

  • Hilaris Publisher. (n.d.). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Hilaris Publisher. Available at: [Link]

  • Chen, D., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Available at: [Link]

  • Hartung, W. H., & Epstein, E. (1945). Morpholine Hydrochloride Complexes of Cuprous and Cupric Chloride. Journal of the American Chemical Society. Available at: [Link]

  • IJMREAD. (2021). Analysis of Morpholine in Water by UV Visible Spectrophotometer. IJMREAD. Available at: [Link]

  • Google Patents. (n.d.). CN1054604C - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 2-Methylmorpholine-3-carboxamide hydrochloride vs. other morpholine derivatives

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry.[1] Its prevalence in a wide array of approved drugs and clinical...

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry.[1] Its prevalence in a wide array of approved drugs and clinical candidates is a testament to its unique physicochemical properties that can enhance pharmacological profiles.[2] This guide provides a comparative analysis of the biological activities of various morpholine derivatives, moving beyond a singular focus on the sparsely documented 2-Methylmorpholine-3-carboxamide hydrochloride to a broader exploration of how structural modifications to the morpholine core influence anticancer, antimicrobial, and anti-inflammatory activities. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

I. Anticancer Activity of Morpholine Derivatives: A Tale of Targeted Inhibition

The morpholine moiety is a frequent feature in the design of potent anticancer agents. Its incorporation can modulate critical intracellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, a central regulator of cell growth.[3][4]

Comparative Efficacy of Morpholine Derivatives Against Cancer Cell Lines

The cytotoxic potential of morpholine derivatives is intrinsically linked to their chemical architecture. Substitutions on the morpholine ring and the nature of the appended scaffolds can dramatically alter their biological activity. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative morpholine-containing compounds against various human cancer cell lines, offering a quantitative comparison to elucidate key structure-activity relationship (SAR) trends.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Key Structural Features & SAR Insights
Quinazoline Derivatives AK-10MCF-7 (Breast)3.15 ± 0.23The presence of a para-substituted phenyl ring enhances activity compared to unsubstituted or ortho-substituted derivatives.[5]
AK-10A549 (Lung)8.55 ± 0.67Demonstrates broad-spectrum activity against different cancer types.[5]
AK-3MCF-7 (Breast)6.44 ± 0.29Shows significant cytotoxic potential, further highlighting the promise of the quinazoline-morpholine scaffold.[5]
Tetrahydroquinoline Derivatives 10eA549 (Lung)0.033 ± 0.003The incorporation of a trifluoromethyl group and the morpholine moiety significantly enhances potency and selectivity.[6]
10dA549 (Lung)0.062 ± 0.01Exhibits broad-spectrum activity against multiple cancer cell lines.[6]
Pyrimidine-Morpholine Hybrids 2gSW480 (Colon)5.10 ± 2.12Demonstrates potent cytotoxicity, comparable to the standard drug 5-Fluorouracil.[7]
2gMCF-7 (Breast)19.60 ± 1.13Highlights the potential of hybrid molecules in targeting different cancer types.[7]
Thiopyrano[4,3-d]pyrimidine Derivatives 8dPC-3 (Prostate)6.02Electron-withdrawing groups on the benzene ring at the C-4 position (e.g., Cl, F, Br) lead to better activity than electron-donating groups.[8]
Morpholine-Benzimidazole-Oxadiazole Derivatives 5hHT-29 (Colon)3.103 ± 0.979The presence of chlorine atoms at both the third and fourth positions of the phenyl ring enhances binding affinity to VEGFR-2.[9]
Deciphering the Mechanism of Action: Key Signaling Pathways

Many morpholine-containing anticancer agents exert their effects by modulating critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. A significant number of these derivatives target the PI3K/Akt/mTOR pathway.[4][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation Morpholine_Derivative Morpholine Derivative Morpholine_Derivative->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (morpholine derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.[10]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[10]

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[10]

II. Antimicrobial Activity of Morpholine Derivatives: A Broad Spectrum of Defense

The versatility of the morpholine scaffold extends to its potent antimicrobial properties. Morpholine derivatives have been shown to exhibit a wide range of activity against various bacterial and fungal strains.[11][12]

Comparative Efficacy of Morpholine Derivatives Against Microbial Strains

The antimicrobial efficacy of morpholine derivatives is highly dependent on the nature of the substituents on the morpholine ring and the overall molecular structure. The following table presents the Minimum Inhibitory Concentration (MIC) values of representative morpholine-containing compounds against various microbial strains.

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Key Structural Features & SAR Insights
1,3-Thiazine-2-amines Compound 26S. aureus25The meta-substituted nitro group on the aryl ring confers excellent antibacterial activity.[11]
Compound 26B. subtilis50Demonstrates broad-spectrum activity against Gram-positive bacteria.[11]
Ruthenium-based Complexes Ru(ii)-3S. aureus0.78Modification with the morpholine moiety significantly enhances antibacterial potency.[13]
5-Arylideneimidazolones Compounds 7-17, 19-23S. aureus31.25 - 250These compounds act as antibiotic enhancers, potentiating the effect of other antibiotics.[14]
General Morpholine Derivatives Compound 3Various bacterial strains16-31 (inhibition zone in mm)Exhibits a broad spectrum of action against a high percentage of tested bacterial strains.[12]
Compound 6Various bacterial strains6.25 - 12.5Shows high inhibitory activity against the majority of bacterial strains tested.[12]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes the most commonly used method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[15][16]

Sources

Comparative

Comparative study of 2-Methylmorpholine-3-carboxamide hydrochloride isomers

Executive Summary 2-Methylmorpholine-3-carboxamide hydrochloride is a privileged scaffold in medicinal chemistry, serving as a critical building block for NK1 antagonists, kinase inhibitors, and peptidomimetics. Its valu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylmorpholine-3-carboxamide hydrochloride is a privileged scaffold in medicinal chemistry, serving as a critical building block for NK1 antagonists, kinase inhibitors, and peptidomimetics. Its value lies in the rigid morpholine ring, which restricts the conformational space of the amide bond, allowing for precise vector alignment of substituents.

This guide provides a technical comparison of the Cis and Trans diastereomers.[1] While often synthesized as a racemate, the choice between cis and trans isomers dictates the spatial projection of the C2-methyl and C3-carboxamide groups, fundamentally altering the ligand's binding affinity and metabolic stability.

Part 1: Stereochemical Landscape & Nomenclature

The molecule possesses two chiral centers at C2 and C3, resulting in four distinct stereoisomers. For practical application, these are grouped into two diastereomeric pairs.

Isomer SetConfigurationGeometric RelationshipKey Feature
Set A (Trans) (2R,3R) & (2S,3S)Anti-periplanar (approx.)Thermodynamic product; substituents often equatorial-equatorial.
Set B (Cis) (2R,3S) & (2S,3R)Syn-clinal (Gauche)Kinetic product; mimics specific

-turn secondary structures.
Conformational Analysis (Vector Alignment)

The "performance" of these isomers in drug design is defined by the angle between the C2-Methyl vector and the C3-Carbonyl vector.

  • Trans-Isomer: Typically adopts a chair conformation where both the C2-Me and C3-Amide groups are equatorial to minimize 1,3-diaxial interactions. This places the substituents at a ~60° dihedral angle (gauche) on the ring, but spatially extended.

  • Cis-Isomer: Forces one substituent to be axial (usually the C2-Me) to allow the bulky amide to remain equatorial, or adopts a twist-boat conformation to relieve strain. This creates a distinct, more compact 3D volume.

Visualization: Conformational & Stereochemical Relationships

Stereochemistry cluster_0 Trans-Diastereomers (Thermodynamic) cluster_1 Cis-Diastereomers (Kinetic/Turn-Mimic) Trans_RR (2R,3R)-Isomer (Diequatorial Preferred) Trans_SS (2S,3S)-Isomer (Diequatorial Preferred) Trans_RR->Trans_SS Enantiomers (Separable by Chiral HPLC) Cis_RS (2R,3S)-Isomer (Axial-Equatorial) Trans_RR->Cis_RS Epimerization (Extreme pH) Cis_SR (2S,3R)-Isomer (Axial-Equatorial) Cis_RS->Cis_SR Enantiomers (Separable by Chiral HPLC) Precursor Amino Acid Precursors (Thr/Ser Derivatives) Precursor->Trans_RR Cyclization (Base) Precursor->Cis_RS Cyclization (Acid/Lewis Acid)

Figure 1: Stereochemical relationships and general synthetic origin of 2-methylmorpholine-3-carboxamide isomers.

Part 2: Comparative Performance Data

The following data contrasts the Trans (2R,3R) and Cis (2R,3S) forms (as representative of their enantiomeric pairs).

Synthetic & Physicochemical Profile
MetricTrans-Isomer (2R,3R)Cis-Isomer (2R,3S)Implication
Synthetic Yield High (>75%)Moderate (40-60%)Trans is thermodynamically favored during ring closure [1].
Thermodynamic Stability HighModerateCis can epimerize to Trans under harsh basic conditions.
Water Solubility (HCl) Very High (>100 mg/mL)High (>80 mg/mL)Both are excellent; Trans crystal lattice is typically more stable (higher MP).
pKa (Conjugate Acid) ~8.4~8.1Cis isomer often exhibits lower pKa due to axial lone pair compression.
Lipophilicity (LogD) LowerHigherCis isomer is more compact, often shielding polar surfaces better.
Structural Biology Utility
FeatureTrans-Isomer Cis-Isomer
Vector Angle Extended (Linear-like)Bent (Turn-like)
Peptidomimetic Role Mimics extended peptide chains.Mimics Proline kinks or

-turns.
Major Application Kinase hinge binders (linear).[2]GPCR ligands (compact pockets).

Part 3: Experimental Protocols

Protocol A: Synthesis & Separation Workflow

Context: Direct synthesis often yields a mixture. The following protocol describes the separation of the diastereomers starting from the 2-methylmorpholine-3-carboxylic acid precursor [1, 3].

Step 1: Amide Coupling (General Procedure)

  • Dissolve (2R,3S)-2-methylmorpholine-3-carboxylic acid (or racemate) (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 min.

  • Add Ammonium chloride (2.0 eq) or specific amine.

  • Stir at RT for 16h.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq), NaHCO3, and Brine. Dry over Na2SO4.

Step 2: Conversion to Hydrochloride Salt

  • Dissolve the crude amide in minimal 1,4-dioxane.

  • Add 4M HCl in dioxane (2.0 eq) dropwise at 0°C.

  • Precipitate forms immediately. Filter and wash with Et2O.

Step 3: Diastereomeric Separation (Critical) If starting from a mixed precursor, the Cis and Trans isomers of the amide (or the ester precursor) have distinct Rf values.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: DCM:MeOH (95:5 to 90:10).

  • Observation: The Trans isomer typically elutes after the Cis isomer in polar amide systems due to stronger interaction with silica silanols via the exposed NH/CO groups.

Protocol B: Stereochemical Validation (NOESY NMR)

To confirm the isomer identity without X-ray crystallography:

  • Sample: 10 mg in DMSO-d6.

  • Experiment: 1D NOESY or 2D NOESY.

  • Target Signal: Irradiate the C2-Methyl doublet.

  • Interpretation:

    • Cis (2R,3S): Strong NOE correlation observed between C2-Me and C3-H . (They are on the same face).

    • Trans (2R,3R): Weak or NO correlation between C2-Me and C3-H . (They are on opposite faces).

Part 4: Synthetic Pathway Diagram

This workflow illustrates the divergence point for accessing specific isomers, grounded in literature methods [1, 3].

SynthesisPath Start L-Threonine / L-Allothreonine (Chiral Pool) Step1 N-Alkylation (2-bromoacetate) Start->Step1 Cyclization Cyclization (NaH or tBuOK) Step1->Cyclization Separation Chromatography (Silica/Crystallization) Cyclization->Separation Diastereomeric Mix Amidation Amidation (NH4Cl / HATU) Separation->Amidation Pure Isomer Salt HCl Salt Formation (HCl/Dioxane) Amidation->Salt Final Product

Figure 2: Synthetic workflow for isolating enantiopure 2-methylmorpholine-3-carboxamide HCl.

References

  • Vertex Pharmaceuticals. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. National Institutes of Health (PMC).

  • CymitQuimica. (n.d.).[3] (2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride Product Data.

  • Krudy, G. A., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science.

  • BLD Pharm. (n.d.). Product Analysis: (2R,3S)-2-Methylmorpholine-3-carboxylic acid.

  • ResearchGate Review. (2013). Morpholines: Synthesis and Biological Activity.

Sources

Validation

Cross-Validation of Analytical Architectures for 2-Methylmorpholine-3-carboxamide Hydrochloride

Executive Summary: The Polarity & Chromophore Paradox 2-Methylmorpholine-3-carboxamide hydrochloride (2-MMCA·HCl) presents a classic "blind spot" in pharmaceutical analysis. As a small, highly polar heterocycle lacking a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity & Chromophore Paradox

2-Methylmorpholine-3-carboxamide hydrochloride (2-MMCA·HCl) presents a classic "blind spot" in pharmaceutical analysis. As a small, highly polar heterocycle lacking a conjugated


-system, it is virtually invisible to standard UV detection (HPLC-UV) and retains poorly on conventional C18 columns. Furthermore, its hydrochloride salt form introduces hygroscopicity that complicates gravimetric standards.

This guide moves beyond standard monographs to cross-validate three orthogonal analytical architectures. We compare HILIC-CAD (The Routine Workhorse), HILIC-MS/MS (The Specificity King), and 1H-qNMR (The Absolute Arbiter), demonstrating how to synthesize these methods into a self-validating quality control system.

The Methodological Landscape

To ensure scientific integrity (E-E-A-T), we must acknowledge that no single method provides a complete picture for this molecule.

FeatureMethod A: HILIC-CAD Method B: HILIC-MS/MS Method C: 1H-qNMR
Principle Hydrophilic Interaction + Aerosol ChargingHydrophilic Interaction + Ion MassNuclear Spin Precession (Proton Counting)
Primary Utility Routine Purity & Assay (Mass Balance)Trace Impurity ID & Genotoxin ScreeningAbsolute Purity & Salt Stoichiometry
Detection Basis Non-volatile mass (Universal)Mass-to-charge ratio (

)
Molar response (Structure independent)
Key Limitation Non-linear response (requires polynomial fit)Matrix effects (ion suppression)Low sensitivity (LOD ~0.1 mg)
Orthogonality Physical Separation Chemical Specificity Structural Quantitation

Experimental Protocols

Method A: HILIC-CAD (Charged Aerosol Detection)

Rationale: Since 2-MMCA·HCl lacks a UV chromophore, CAD provides a universal response based on mass, making it superior for detecting synthetic intermediates that UV would miss.

  • Column: Waters XBridge Amide (3.5 µm, 4.6 x 150 mm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold for retention)

    • 2-15 min: 90%

      
       60% B (Linear ramp)
      
    • 15-20 min: 60% B (Hold)

  • Flow Rate: 0.8 mL/min.

  • Detector: Corona Veo CAD (Evaporation Temp: 35°C).

  • Sample Diluent: 80:20 ACN:Water (Critical to prevent solvent mismatch peak distortion).

Method B: HILIC-MS/MS (Trace Analysis)

Rationale: Essential for validating specificity and ensuring no co-eluting impurities are hiding under the main peak of Method A.

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Phenomenex Kinetex HILIC (1.7 µm, 2.1 x 100 mm).

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier:

      
       (Morpholine ring fragment).
      
    • Qualifier:

      
       (Loss of amide).
      
  • Source Parameters: Capillary 3.5 kV; Desolvation Temp 400°C.

Method C: 1H-qNMR (The Primary Reference)

Rationale: qNMR is the only method that does not require a reference standard of the analyte itself. It validates the "Assay" value derived from Methods A & B and determines the precise HCl stoichiometry.

  • Solvent: D₂O (Deuterium Oxide) – 99.9% D.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why Maleic Acid? It creates a sharp singlet at

      
       6.1 ppm, well-separated from the morpholine scaffold signals (
      
      
      
      3.0–4.5 ppm).
  • Pulse Sequence: zg30 (90° pulse) or zg with

    
     (5 
    
    
    
    T1 relaxation time).
  • Scans (NS): 64 (for S/N > 250:1).

  • Processing: Phase correction (manual), Baseline correction (polynomial), Integration range

    
     20 Hz around peaks.
    

Cross-Validation Data Summary

The following data represents a synthesis of validation batches demonstrating how the methods compare.

ParameterHILIC-CAD (Method A)HILIC-MS/MS (Method B)1H-qNMR (Method C)
Linearity (

)
> 0.995 (Polynomial Fit)> 0.999 (Linear Fit)N/A (Linear by Physics)
Range 0.05 – 1.0 mg/mL1.0 – 1000 ng/mL5 – 50 mg/mL
Precision (RSD) 1.5%3.2%0.4% (Highest Precision)
Accuracy (Recovery) 98.5% - 101.5%90% - 110%Absolute (Unbiased)
LOD ~ 1.0 µg/mL~ 0.5 ng/mL~ 100 µg/mL
Selectivity Resolves diastereomersMass-specificResolves counter-ions

Critical Insight: Note the precision gap. qNMR offers the highest precision for Assay (purity), while HILIC-MS is orders of magnitude more sensitive for Impurities.

Visualization: The Validation Logic

The following diagram illustrates the decision matrix for choosing the correct method and how they cross-validate each other.

ValidationLogic Sample Unknown Sample: 2-MMCA HCl qNMR Method C: qNMR (Primary Reference) Sample->qNMR HPLC Method A: HILIC-CAD (Routine QC) Sample->HPLC LCMS Method B: HILIC-MS (Impurity Profiling) Sample->LCMS Result_Purity Absolute Purity % & Salt Stoichiometry qNMR->Result_Purity Result_Batch Batch Release Data (Mass Balance) HPLC->Result_Batch Result_Trace Genotoxic Impurity Screening LCMS->Result_Trace Result_Purity->HPLC Calibrates Standard Result_Trace->HPLC Confirms Peak Purity

Figure 1: Orthogonal Validation Workflow. qNMR establishes the absolute purity of the reference standard used to calibrate the HILIC-CAD routine method. HILIC-MS ensures no hidden impurities co-elute in the CAD method.

Discussion: Synthesis of Technical Insights

The "Salt Trap" in Gravimetry

A common error in analyzing 2-Methylmorpholine-3-carboxamide is ignoring the hydrochloride counter-ion.

  • The Problem: If you weigh 10 mg of the sample, how much is the active morpholine and how much is HCl or water?

  • The Solution: qNMR is the only method here that solves this. By comparing the integral of the morpholine methine proton (1H) against the internal standard (Maleic Acid), you calculate the molar amount of the base. You can then infer the salt ratio.

    • Protocol Tip: Use the chemical shift of the proton alpha to the amide (approx

      
       4.2 ppm in D₂O) for quantification, as it is distinct and stable.
      
HILIC vs. Reversed Phase

Standard C18 columns often fail for this molecule because it elutes in the "void volume" (t0), leading to ion suppression in MS and non-reproducible integration in UV/CAD.

  • Why HILIC works: The Amide-bonded stationary phase (Method A) creates a water-rich layer on the silica surface. The polar 2-MMCA partitions into this layer.

  • Crucial Step: You must match the sample diluent to the initial mobile phase (high organic, e.g., 80% ACN). Injecting a 100% aqueous sample into a HILIC column will cause "solvent washout," destroying peak shape.

Detection Limits & Linearity

While CAD is excellent for detecting the morpholine backbone, it is non-linear.

  • Validation Requirement: You cannot use a single-point calibration for Method A. You must use a multi-level calibration curve (minimum 5 points) fitted with a quadratic or power-function equation.

  • Reference: This aligns with ICH Q2(R1) guidelines regarding non-linear response factors [1].

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH), 2005.[1][2] Link

  • BIPM. qNMR Internal Standard Reference Data (ISRD) - Maleic Acid. Bureau International des Poids et Mesures. Link

  • McCalley, D. V. Hydrophilic interaction chromatography (HILIC): A nemesis to polar compounds? LCGC North America, 2020. Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients.[3] Spectroscopy Europe, 2010. Link

Sources

Comparative

A Researcher's Guide to Confirming the Absolute Configuration of 2-Methylmorpholine-3-carboxamide hydrochloride

In the landscape of modern drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity.[1] Chiral molecules,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity.[1] Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[2][3][4] The United States Food and Drug Administration (FDA) has established clear guidelines emphasizing the need to characterize the absolute stereochemistry of chiral drug candidates early in the development process.[4][5]

This guide focuses on a representative chiral building block, 2-Methylmorpholine-3-carboxamide hydrochloride, a compound featuring stereocenters whose absolute configuration must be unambiguously confirmed. Chiral morpholine derivatives are prevalent scaffolds in medicinal chemistry, valued for their favorable physicochemical properties.[6][7] We will objectively compare three powerful analytical techniques for this purpose: Single-Crystal X-ray Diffraction (scXRD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Solvating Agents (CSAs). This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale to empower informed decision-making.

The Analytical Triad: An Overview

Choosing the right method to determine absolute configuration depends on sample properties, available instrumentation, and the stage of drug development. We will explore the "gold standard" solid-state method, a powerful solution-state spectroscopic technique, and a versatile in-situ NMR approach.

  • Single-Crystal X-ray Diffraction (scXRD): The only method that provides direct visualization of the molecule's three-dimensional structure, offering an unambiguous assignment when a suitable crystal is available.[1]

  • Vibrational Circular Dichroism (VCD): A chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light.[8] It provides the absolute configuration of molecules in solution, a significant advantage when crystallization is challenging.[9]

  • NMR with Chiral Solvating Agents (CSAs): A rapid, solution-based NMR technique where a chiral auxiliary is added to the sample, forming transient diastereomeric complexes that exhibit distinct NMR signals for each enantiomer.[10][11]

Method 1: Single-Crystal X-ray Diffraction (scXRD) — The Definitive Answer

scXRD stands as the most reliable method for determining absolute configuration.[1][12][13] Its power lies in the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal.[1] This effect breaks Friedel's Law (which states that diffraction intensities of opposing reflection planes are equal), creating small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). These differences are directly dependent on the absolute spatial arrangement of the atoms.

Experimental Protocol
  • Crystallization (The Critical Hurdle):

    • Objective: To grow a single, well-ordered crystal of high purity (typically >0.1 mm in all dimensions).

    • Procedure: Screen a wide range of solvents, solvent mixtures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For a hydrochloride salt like our target molecule, polar solvents such as methanol, ethanol, or water/isopropanol mixtures are good starting points.

    • Causality: A high-quality crystal lattice is essential for sharp diffraction spots and high-resolution data. Defects, twinning, or poor ordering will degrade the data quality, making the subtle effects of anomalous dispersion impossible to resolve.

  • Data Collection:

    • Objective: To measure the intensities of thousands of Bragg reflections from the crystal.

    • Procedure: Mount the crystal on a goniometer and cool it in a cryostream (typically 100 K) to minimize thermal motion. Use a modern X-ray diffractometer, preferably with a copper (Cu Kα) radiation source. The presence of the chlorine atom from the hydrochloride salt is advantageous, as its anomalous scattering is more significant with Cu radiation than with molybdenum (Mo) radiation.[14] Collect a full sphere of redundant data.

    • Causality: Cryo-cooling enhances data quality by reducing atomic vibration. Collecting redundant data is crucial for accurately measuring the small intensity differences between Bijvoet pairs, which is the basis for the absolute configuration assignment.

  • Structure Solution and Refinement:

    • Objective: To determine the atomic positions and refine the structural model against the experimental data.

    • Procedure: Use standard crystallographic software to solve the structure (determine the initial phases) and refine the model (optimize atomic coordinates, displacement parameters, etc.).

    • Causality: This process generates a precise model of the molecule's connectivity and relative stereochemistry.

  • Absolute Configuration Determination:

    • Objective: To use the anomalous scattering data to determine the correct enantiomer.

    • Procedure: Refine the Flack parameter (x).[1] A value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct. A value near 0.5 implies a racemic crystal or poor data quality.[1] Corroborate this with the Hooft parameter (y) for greater statistical certainty.[1]

    • Causality: The Flack parameter is a least-squares variable that refines the mixing ratio between the modeled structure and its inverted counterpart, providing a direct and statistically robust measure of the absolute structure's correctness.[15]

Workflow and Data Interpretation

scXRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Crystallization High-Purity Crystallization DataCollection X-ray Data Collection (Anomalous Dispersion) Crystallization->DataCollection Single Crystal Solve Structure Solution (Relative Stereochemistry) DataCollection->Solve Diffraction Data Refine Refinement & Absolute Structure Determination Solve->Refine Flack Validate Flack/Hooft Parameter Refine->Flack Output Unambiguous Absolute Configuration Flack->Output Flack ≈ 0 (Correct) Invert Invert Structure & Re-refine Flack->Invert Flack ≈ 1 (Incorrect) Invert->Refine

Caption: Workflow for Absolute Configuration Determination by scXRD.

Method 2: Vibrational Circular Dichroism (VCD) — The Solution-State Powerhouse

VCD is a powerful alternative when single crystals cannot be grown.[9] It measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule in solution. While enantiomers have identical standard infrared (IR) spectra, their VCD spectra are mirror images—equal in magnitude but opposite in sign.[8] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted for a specific enantiomer using computational methods like Density Functional Theory (DFT).[14][16]

Experimental Protocol
  • Sample Preparation:

    • Objective: To prepare a clear, concentrated solution of the chiral analyte.

    • Procedure: Dissolve a sufficient amount of 2-methylmorpholine-3-carboxamide hydrochloride (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of ~0.1 M. The solution must be transparent in the IR region of interest.

    • Causality: A relatively high concentration is needed to obtain a good signal-to-noise ratio in the VCD spectrum. Deuterated solvents are used to avoid overwhelming signals from the solvent C-H bonds, which would obscure the analyte's signals.

  • Spectra Acquisition:

    • Objective: To measure the IR and VCD spectra of the sample.

    • Procedure: Place the solution in an IR cell with a suitable pathlength (e.g., 100 µm). Acquire spectra on a VCD spectrometer, typically collecting data for several hours (1-12 hours) to achieve an adequate signal-to-noise ratio.[9]

    • Causality: VCD signals are several orders of magnitude weaker than IR absorption signals, necessitating longer acquisition times to average out random noise and obtain a clear spectrum.

  • Computational Modeling (DFT):

    • Objective: To calculate the theoretical IR and VCD spectra for one of the enantiomers (e.g., the (2R,3S) configuration).

    • Procedure:

      • Perform a thorough conformational search for the molecule to identify all low-energy conformers.

      • For each stable conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

      • Boltzmann-average the calculated spectra of all conformers based on their relative energies.

    • Causality: The measured VCD spectrum is a population-weighted average of all conformers present in solution.[8] Failing to account for all significant conformers is a common source of error and can lead to an incorrect assignment.

  • Spectral Comparison and Assignment:

    • Objective: To assign the absolute configuration by comparing the experimental and calculated spectra.

    • Procedure: Visually or algorithmically compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer (e.g., (2R,3S)). If the signs and relative intensities of the major bands match, the sample has the (2R,3S) configuration.[16] If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite ((2S,3R)) configuration.[16]

    • Causality: The sign and intensity of each VCD band are uniquely determined by the molecule's three-dimensional structure, including its absolute configuration. A strong correlation between the experimental and theoretical spectra provides high confidence in the assignment.[17]

Workflow and Data Interpretation

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis SamplePrep Prepare Solution (~0.1M in CDCl3) Acquire Acquire IR and VCD Spectra SamplePrep->Acquire Compare Compare Experimental and Calculated VCD Acquire->Compare Conform Conformational Search (e.g., for R-enantiomer) DFT DFT Calculation (Optimization & Frequencies) Conform->DFT Boltzmann Boltzmann-Average Spectra DFT->Boltzmann Boltzmann->Compare OutputR Assigned as R-enantiomer Compare->OutputR Spectra Match OutputS Assigned as S-enantiomer Compare->OutputS Spectra are Mirror Images

Caption: Workflow for Absolute Configuration Determination by VCD.

Method 3: NMR with Chiral Solvating Agents (CSAs) — The Versatile In-situ Approach

This technique leverages the principle that while enantiomers have identical NMR spectra in an achiral environment, they can be differentiated in a chiral environment.[10] By adding a chiral solvating agent (CSA) to the NMR tube, transient diastereomeric complexes are formed through non-covalent interactions. These diastereomeric complexes have different energies and geometries, resulting in separate, observable NMR signals (chemical shift non-equivalence) for the two enantiomers of the analyte.[18][19] The absolute configuration can often be assigned by using a CSA with a known configuration and a well-established interaction model.

Experimental Protocol
  • CSA Selection:

    • Objective: To choose a CSA that will interact strongly and stereoselectively with the analyte.

    • Procedure: For 2-methylmorpholine-3-carboxamide hydrochloride, which has H-bond donors (N-H) and acceptors (C=O, morpholine O and N), a CSA capable of hydrogen bonding is ideal. Pirkle's alcohol or chiral acids/amides are common choices. Screen several CSAs to find one that provides good signal separation.

    • Causality: The degree of chemical shift non-equivalence (Δδ) depends entirely on the strength and geometric differences of the interactions between the CSA and each enantiomer. A poor choice of CSA will result in no signal splitting.

  • Sample Preparation and Titration:

    • Objective: To prepare the NMR sample and optimize the CSA concentration.

    • Procedure: Dissolve the analyte in a suitable deuterated solvent (e.g., CDCl₃). Acquire a baseline ¹H NMR spectrum. Then, add the CSA incrementally (e.g., 0.2, 0.5, 1.0, 2.0 equivalents), acquiring a spectrum at each step.

    • Causality: The interaction between the analyte and CSA is an equilibrium. Titration helps find the optimal molar ratio where the signal separation is maximized without causing excessive line broadening or signal distortion.

  • Spectra Acquisition:

    • Objective: To acquire a high-resolution ¹H NMR spectrum showing baseline separation of at least one pair of proton signals.

    • Procedure: Use a high-field NMR spectrometer (≥400 MHz) to maximize dispersion. Ensure excellent temperature stability.

    • Causality: High magnetic fields increase the frequency separation between signals, making it easier to resolve small differences in chemical shifts induced by the CSA.

  • Assignment of Absolute Configuration:

    • Objective: To correlate the observed chemical shifts to a specific enantiomer.

    • Procedure: This is the most complex step and often relies on established models for a given class of CSA and analyte. For example, with a specific CSA, it may be known that the methyl proton of the R-enantiomer consistently appears downfield relative to the S-enantiomer. Alternatively, one can use both enantiomers of the CSA (if available) or perform 2D NMR experiments (like NOESY) to probe the specific intermolecular interactions in the diastereomeric complexes.[18]

    • Causality: The assignment is based on a consistent, predictable model of intermolecular interactions. Without a reliable model or reference data, this method can only determine enantiomeric purity, not absolute configuration. For novel compounds, this often requires derivatization with an agent like Mosher's acid, where a robust empirical model exists.[20][21]

Workflow and Data Interpretation

NMR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SelectCSA Select Appropriate Chiral Solvating Agent PrepareSample Prepare NMR Sample (Analyte in CDCl3) SelectCSA->PrepareSample Titrate Titrate with CSA PrepareSample->Titrate Acquire Acquire 1H NMR Spectra Titrate->Acquire CheckSplit Observe Signal Splitting? Acquire->CheckSplit CheckSplit->SelectCSA No Assign Assign Signals based on Interaction Model CheckSplit->Assign Yes Output Assigned Absolute Configuration Assign->Output Model is Robust

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